Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFUWPUJUMZXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370854 | |
| Record name | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-48-6 | |
| Record name | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry.
Chemical Identity and Properties
This compound, also known by its synonyms 1-N-Boc-isonipecotamide and N-Boc-4-piperidinecarboxamide, is a mono-protected piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modifications at other positions of the molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 91419-48-6[1][2][3][4] |
| Molecular Formula | C₁₁H₂₀N₂O₃[1][2] |
| IUPAC Name | This compound[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 228.29 g/mol | [1][2] |
| Appearance | White to off-white solid/powder or crystals | [5] |
| Melting Point | 158-160 °C / 164-168 °C | [5] |
| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | |
| Stability | Stable under normal storage conditions; sensitive to strong acids and bases |
Synthesis and Experimental Protocols
This compound is typically synthesized from either Boc-protected isonipecotic acid or by direct Boc protection of isonipecotamide. Below are two common experimental protocols.
Protocol 1: Amidation of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
This method involves the coupling of the carboxylic acid precursor with an ammonia source.
Experimental Workflow:
Caption: Synthesis via Amide Coupling.
Detailed Methodology: A mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.88 mmol), ammonium chloride (2.88 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.92 mmol), and 1-hydroxy-7-azabenzotriazole (HOAt) (1.44 mmol) is dissolved in dichloromethane (10 mL) at 0 °C.[5] N,N-Diisopropylethylamine (DIPEA) (5.77 mmol) is then added dropwise.[5] The reaction mixture is stirred at room temperature for 10 hours. Following the reaction, the mixture is washed with distilled water (3 x 10 mL). The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product as a white solid.[5]
Protocol 2: Boc-Protection of Piperidine-4-carboxamide
This approach involves the direct protection of the piperidine nitrogen of the commercially available piperidine-4-carboxamide (isonipecotamide).
Experimental Workflow:
Caption: Synthesis via Boc-Protection.
Detailed Methodology: To a solution of piperidine-4-carboxamide (93.63 mmol) in acetonitrile (220 mL), di-tert-butyl dicarbonate ((Boc)₂O) (102.99 mmol) and 4-dimethylaminopyridine (DMAP) (9.82 mmol) are added with mechanical stirring. The reaction is stirred at room temperature for 10 hours. Upon completion, the solvent is removed under vacuum. The residue is redissolved in dichloromethane (150 mL) and washed sequentially with 10% citric acid (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and water (15 mL). The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo to afford the product as a white solid.
Spectral Data
Table 3: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.11 | d, J = 13.4 Hz | 2H | -CH₂- (axial, adjacent to N) |
| 2.76-2.86 | m | 2H | -CH₂- (equatorial, adjacent to N) |
| 2.38-2.45 | m | 1H | -CH- (at C4) |
| 1.79 | d, J = 11.2 Hz | 2H | -CH₂- (axial, at C3 & C5) |
| 1.52-1.62 | m | 2H | -CH₂- (equatorial, at C3 & C5) |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |
| Solvent: CD₃OD, Frequency: 400 MHz[5] |
¹³C NMR and IR Data: As of the last update, specific ¹³C NMR and IR spectral data for this compound are not readily available in public databases. Researchers are advised to acquire this data upon synthesis and purification for complete characterization. For reference, related N-Boc protected piperidine structures exhibit characteristic ¹³C NMR signals for the Boc-carbonyl at ~155 ppm, the quaternary carbon of the t-butyl group at ~80 ppm, and the methyl carbons at ~28 ppm. The piperidine ring carbons typically appear in the 25-45 ppm range. IR spectra would be expected to show characteristic C=O stretching vibrations for the carbamate and amide groups.
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal nature of the Boc-protecting group and the reactive potential of the carbamoyl moiety.
The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then participate in various coupling reactions. The carbamoyl group can also be chemically transformed, for instance, into a cyano or thioamide group, providing further avenues for molecular diversification.[5]
A significant application of this compound is in the synthesis of cyclin-dependent kinase (CDK) inhibitors.[6][7][8][9] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.
Logical Workflow in CDK Inhibitor Synthesis:
Caption: Role as a Key Intermediate.
This versatile building block is utilized in the construction of complex heterocyclic systems that form the core scaffolds of potent and selective CDK inhibitors.[7][8][9] Its incorporation allows for the precise installation of a key pharmacophoric element, contributing to the overall biological activity and pharmacokinetic properties of the final drug candidate.
Safety and Handling
While specific toxicity data is limited, standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For related compounds, hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.
This technical guide serves as a comprehensive resource for professionals in the fields of chemical research and drug development, providing essential information on this compound.
References
- 1. This compound | CAS 91419-48-6 [matrix-fine-chemicals.com]
- 2. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. tert-butyl 4-carbamoylpiperidine-1-carboxylate91419-48-6,Purity_BONA CHEMICAL CO., LIMITED [molbase.com]
- 5. TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE | 91419-48-6 [chemicalbook.com]
- 6. US20110224225A1 - Inhibitors of protein kinases - Google Patents [patents.google.com]
- 7. WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]
- 8. AU2015220560B2 - Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as CDK inhibitors and their therapeutic use - Google Patents [patents.google.com]
- 9. US20160362410A1 - Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]
Technical Guide: Tert-butyl 4-carbamoylpiperidine-1-carboxylate (CAS No. 91419-48-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in drug discovery.
Chemical and Physical Properties
This compound, also known as 1-Boc-4-piperidinecarboxamide, is a white to almost white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 91419-48-6 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Melting Point | 164 - 168 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Synonyms | 1-Boc-4-piperidinecarboxamide, 4-Carbamoyl-1-piperidinecarboxylic acid tert-butyl ester | [1] |
Synthesis Protocol
A common synthetic route to this compound involves the reaction of a corresponding carboxylic acid with an ammonia source. The following protocol is a representative example.
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol:
-
Materials:
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and ammonium chloride (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a white solid.
-
Role in Drug Discovery and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the carbamoyl and Boc-protected amine functionalities of this molecule offer versatile handles for chemical modification.
While direct biological activity or a specific role in a signaling pathway for this compound itself is not extensively documented in publicly available literature, its significance lies in its utility as a precursor to more complex molecules with defined biological targets.
Workflow in Fragment-Based Drug Discovery:
The use of this compound can be conceptualized within a fragment-based drug discovery (FBDD) workflow.
Caption: Role of this compound in a drug discovery workflow.
This workflow illustrates how the initial synthesis of the core scaffold (in yellow) is the first step. This scaffold is then chemically modified to generate a library of diverse compounds. These compounds are screened for biological activity, and promising "hits" (in green) are then subjected to structure-activity relationship (SAR) studies to develop an optimized lead compound or drug candidate (in blue).
For instance, the Boc-protecting group can be readily removed under acidic conditions to free the piperidine nitrogen, which can then be functionalized through various reactions such as reductive amination, acylation, or arylation. The carbamoyl group can also be a site for further chemical elaboration or can serve as a key pharmacophoric feature for binding to a biological target.
While a direct link to a specific signaling pathway for the title compound is not established, its derivatives have been investigated as inhibitors of various enzymes and receptors, thereby modulating diverse signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders. Researchers utilizing this compound are encouraged to explore its potential for generating novel ligands for their specific targets of interest.
References
In-Depth Technical Guide: Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and analytical characterization, offering a valuable resource for its application in the development of novel therapeutics.
Core Molecular Data
This compound, also known by synonyms such as 1-Boc-4-carbamoylpiperidine and N-Boc-piperidine-4-carboxamide, is a piperidine derivative featuring a carbamoyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structure makes it a valuable intermediate for introducing the 4-carbamoylpiperidine moiety in more complex molecules.
Physicochemical and Structural Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 193938-75-9 |
| Appearance | White to off-white solid |
| Melting Point | 168-170 °C |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.
Synthesis Protocol
A common synthetic route to this compound involves the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with a coupling agent, followed by amidation.
Materials:
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Aqueous ammonia solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Add aqueous ammonia solution and allow the reaction to warm to room temperature.
-
Stir the mixture overnight.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the carbamoyl protons (two broad singlets).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the Boc and carbamoyl groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 229.15.
Visualized Workflows and Pathways
To further clarify the experimental and logical relationships, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for product characterization.
An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry.
Chemical Structure and Properties
This compound, also known as N-Boc-isonipecotamide, is a piperidine derivative featuring a carbamoyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1][2] This structure makes it a valuable intermediate in the synthesis of a variety of biologically active compounds.[3] The Boc group provides a stable yet readily cleavable protecting group, allowing for selective modification at other positions of the molecule.[4]
Structure:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 91419-48-6 | [1][3][5] |
| Molecular Formula | C11H20N2O3 | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Melting Point | 158-160 °C | [1][5] |
| Boiling Point | 384.4±31.0 °C (Predicted) | [1][5] |
| Density | 1.123±0.06 g/cm3 (Predicted) | [1] |
| pKa | 16.40±0.20 (Predicted) | [1] |
| Appearance | White to Almost white powder to crystal | [1][2] |
Synthesis
A common and effective method for the synthesis of this compound proceeds from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (also known as N-Boc-piperidine-4-carboxylic acid).[6] This method involves the amidation of the carboxylic acid functionality.
Experimental Protocol: Synthesis from 1-Boc-4-piperidinecarboxylic acid
This protocol is based on the amidation of 1-Boc-4-piperidinecarboxylic acid using a coupling agent.[1]
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
In a reaction vessel, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq), ammonium chloride (1.0 eq), EDCI (0.67 eq), and HOAt (0.5 eq) in dichloromethane at 0 °C.[1]
-
To this cooled solution, add N,N-Diisopropylethylamine (2.0 eq) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with distilled water (3 x volume of DCM).[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[1]
-
Purify the crude residue by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a white solid.[1]
Yield: Approximately 73%.[1]
Spectral Data
The structure of this compound can be confirmed by various spectroscopic methods.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CD₃OD): δ 4.11 (d, J = 13.4 Hz, 2H), 2.76-2.86 (m, 2H), 2.38-2.45 (m, 1H), 1.79 (d, J = 11.2 Hz, 2H), 1.52-1.62 (m, 2H), 1.47 (s, 9H).[1]
Mass Spectrometry
-
MS-ESI: m/z 173.20 [M-55]⁺.[1] This corresponds to the loss of the tert-butyl group.
Visualization of Synthesis Workflow
The following diagram illustrates the synthesis of this compound from 1-Boc-4-piperidinecarboxylic acid.
Caption: Synthesis of this compound.
References
Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document provides a comprehensive overview of a common synthetic route, including detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is most commonly achieved through the protection of the piperidine nitrogen of 4-piperidinecarboxamide using di-tert-butyl dicarbonate (Boc₂O). This straightforward, one-step reaction is efficient and yields the desired product in high purity.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound, based on established procedures.[1]
Materials and Reagents:
-
4-Piperidinecarboxamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
20% Hydrochloric acid (HCl)
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer), combine 4-piperidinecarboxamide (1.0 equivalent), distilled water, and triethylamine (a slight excess).
-
Addition of Boc Anhydride: While stirring the mixture at room temperature (20-25 °C), add di-tert-butyl dicarbonate (1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, adjust the pH of the reaction mixture to 6-7 using a 20% hydrochloric acid solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain a crude product.
-
-
Purification:
-
To the crude product, add acetone to induce crystallization.
-
Cool the mixture to 0-2 °C and maintain for 10-12 hours to facilitate complete crystallization.
-
Collect the white crystalline powder by suction filtration.
-
Wash the crystals with cold acetone and dry under vacuum to yield the final product, this compound.
-
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Starting Material | 48-50 g of 4-piperidinecarboxamide | [1] |
| Reagents | 78-80 g of Di-tert-butyl dicarbonate, 48-50 g of Triethylamine | [1] |
| Solvent | 98-100 mL of Distilled water, Dichloromethane for extraction, Acetone for crystallization | [1] |
| Reaction Time | 8-10 hours | [1] |
| Reaction Temperature | 20-25 °C | [1] |
| Yield | 72-75 g of white crystalline powder | [1] |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from starting materials to the final, purified product. Each step is critical for the successful formation and isolation of this compound.
Caption: Logical flow of the synthesis and purification process.
References
An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate as a Starting Material for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its critical role as a starting material in the development of novel therapeutics, including kinase inhibitors. This document offers detailed experimental protocols, quantitative data, and visual representations of its synthetic pathways and applications.
Physicochemical Properties
This compound is a white crystalline powder. Its fundamental properties are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C11H20N2O3 | |
| Molecular Weight | 228.29 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 83266-96-2 | |
| Appearance | White crystalline powder | |
| Melting Point | 168-170 °C | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the protection of the secondary amine of 4-piperidinecarboxamide with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Synthesis Pathway
The synthesis is a straightforward one-step process, as illustrated in the diagram below.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on the procedure outlined in patent CN104628627A.[1]
Materials:
-
4-Piperidinecarboxamide (48-50 g)
-
Di-tert-butyl dicarbonate (78-80 g)
-
Triethylamine (48-50 g)
-
Distilled water (98-100 mL)
-
20% Hydrochloric acid
-
Dichloromethane
-
Acetone
Procedure:
-
To a 1 L three-necked flask, add 4-piperidinecarboxamide (48-50 g), distilled water (98-100 mL), and triethylamine (48-50 g).
-
Stir the mixture at 20-25 °C.
-
Slowly add di-tert-butyl dicarbonate (78-80 g) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8-10 hours.
-
After the reaction is complete, adjust the pH of the mixture to 6-7 using 20% hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the organic phase and concentrate it under reduced pressure until a thick residue is obtained.
-
Add 100-150 g of acetone to the residue and allow it to crystallize at 0-2 °C for 10-12 hours.
-
Filter the white crystalline powder and dry to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 72-75 g | [1] |
| Purity | High (suitable for use as a pharmaceutical intermediate) | [1] |
Role as a Starting Material in Drug Discovery
This compound is a versatile starting material due to the presence of the Boc-protected piperidine ring and the primary amide functional group. The Boc group can be easily removed under acidic conditions to liberate the secondary amine for further functionalization, while the amide can undergo various transformations, such as the Hofmann rearrangement to an amine or reduction to an aminomethyl group.
Logical Relationship as a Building Block
The following diagram illustrates the logical progression from this compound to more complex drug intermediates.
Caption: Role as a versatile chemical building block.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this starting material is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. The key transformation is the conversion of the carbamoyl group to an amino group via the Hofmann rearrangement.
This protocol describes the conversion of this compound to tert-butyl 4-aminopiperidine-1-carboxylate.[1]
Materials:
-
This compound (50 g)
-
40-60% Sodium hydroxide solution (198-200 mL)
-
Bromine (60-80 g)
-
10-15% Dilute hydrochloric acid
-
Chloroform
-
Petroleum ether
Procedure:
-
In a 1 L three-necked flask, add the sodium hydroxide solution and cool to below 25 °C.
-
Slowly add bromine to the cooled sodium hydroxide solution.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the mixture to room temperature.
-
Slowly adjust the pH to 5-6 with cold (0-5 °C) dilute hydrochloric acid.
-
Extract the product with chloroform.
-
Dry the organic phase and concentrate it to a thick residue.
-
Add 50-100 mL of petroleum ether and crystallize at -2 °C.
-
Filter the white crystals to obtain tert-butyl 4-aminopiperidine-1-carboxylate.
The final drug products synthesized from this starting material often target key signaling pathways implicated in disease. The JAK-STAT pathway is a primary example.[2][3][4][5] Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[2][3][5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immunity, cell proliferation, and inflammation.[2][3] JAK inhibitors block this pathway by preventing the phosphorylation of STATs, thereby modulating the immune response.
Caption: The Janus Kinase (JAK) signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and subsequent reaction of this compound.
Caption: A typical experimental workflow.
Conclusion
This compound is a valuable and versatile starting material in drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an ideal scaffold for creating diverse libraries of compounds. Its application in the synthesis of targeted therapies, such as JAK inhibitors, highlights its importance in addressing significant unmet medical needs. This guide provides researchers and scientists with the essential technical information to effectively utilize this key building block in their drug discovery programs.
References
- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 2. cusabio.com [cusabio.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. news-medical.net [news-medical.net]
The Diverse Biological Landscape of Tert-butyl 4-carbamoylpiperidine-1-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl 4-carbamoylpiperidine-1-carboxylate scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry. Its inherent drug-like properties, including a three-dimensional piperidine core that can explore chemical space effectively, and the readily modifiable carbamoyl group, have enabled the development of a diverse array of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological activities of key derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action and discovery workflows.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological data for several classes of bioactive compounds derived from or structurally related to the this compound core.
Table 1: Phosphodiesterase 10A (PDE10A) Inhibitors
| Compound/Inhibitor | Target | Assay Type | IC50/Ki | Reference |
| CPL500036 | PDE10A | Microfluidic Technology | IC50: Not specified, but potent | [1] |
| Papaverine | PDE10A | Calorimetric Activity Assay | Ki: 95 nM | [2] |
| IBMX | PDE10A | Calorimetric Activity Assay | Ki: 11 µM | [2] |
| Zinc42657360 | PDE10A | In vitro assay | IC50: 1.60 µM | [3] |
Table 2: Antimalarial Proteasome Inhibitors
| Compound | Target | Organism | Assay Type | EC50 | Reference |
| SW042 | Proteasome β5 subunit | Plasmodium falciparum (3D7) | Phenotypic viability screen | 0.14 - 0.19 µM | [4] |
| SW042 | Proteasome β5 subunit | Plasmodium falciparum (Dd2) | Phenotypic viability screen | 0.14 - 0.19 µM | [4] |
Table 3: 5-HT2A Receptor Inverse Agonists
| Compound | Target | Assay Type | pKi / pIC50 | Reference |
| ACP-103 (Pimavanserin) | Human 5-HT2A Receptor | Radioligand Binding (membranes) | pKi: 9.3 | [5] |
| ACP-103 (Pimavanserin) | Human 5-HT2A Receptor | Radioligand Binding (whole cells) | pKi: 9.70 | [5] |
| ACP-103 (Pimavanserin) | Human 5-HT2A Receptor | R-SAT (functional assay) | pIC50: 8.7 | [5] |
| ACP-103 (Pimavanserin) | Human 5-HT2C Receptor | Radioligand Binding (membranes) | pKi: 8.80 | [5] |
| ACP-103 (Pimavanserin) | Human 5-HT2C Receptor | R-SAT (functional assay) | pIC50: 7.1 | [5] |
Table 4: Calpain Inhibitors
| Compound | Target | Assay Type | Ki | Selectivity | Reference |
| Keto amide 11f | µ-calpain | Enzymatic inhibition | 30 nM | >100-fold vs Cathepsin B | [6] |
| Keto amide 11j | µ-calpain | Enzymatic inhibition | 9 nM | >100-fold vs Cathepsin B | [6] |
Table 5: Antimelanoma Agents (Senescence Inducers)
| Compound | Cell Line | Assay Type | EC50 (Senescence) | IC50 (Antiproliferative) | Reference |
| Compound 54 | Human melanoma A375 | Phenotypic screen | 0.04 µM | 0.03 µM | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for researchers.
Phosphodiesterase 10A (PDE10A) Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from methodologies used for screening PDE10A inhibitors.[8][9]
-
Principle: The assay measures the displacement of a fluorescently labeled cAMP or cGMP derivative from the PDE10A active site by a test compound. Binding of the small fluorescent tracer to the large enzyme results in a high fluorescence polarization (FP) signal. Competitive inhibitors will displace the tracer, leading to a decrease in the FP signal.
-
Materials:
-
Recombinant human PDE10A enzyme.
-
FAM-Cyclic-3',5'-AMP (fluorescent tracer).
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).[5]
-
Binding Agent (commercially available, specific for the assay kit).[8]
-
Binding Agent Diluent.[8]
-
Test compounds and a known PDE10A inhibitor (e.g., papaverine) as a positive control.
-
Black, low-binding 96-well or 384-well microplates.
-
Fluorescence plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in PDE Assay Buffer.
-
Add 5 µL of the diluted test compound or control to the wells of the microplate.
-
Dilute the PDE10A enzyme to the optimal working concentration (e.g., 10-20 pg/µL) in PDE Assay Buffer.[8]
-
Initiate the reaction by adding 20 µL of the diluted PDE10A enzyme to each well (except for "blank" and "substrate control" wells).
-
Add 25 µL of 200 nM FAM-Cyclic-3',5'-AMP to all wells except the "blank".
-
Incubate the plate at room temperature for 1 hour.[8]
-
Prepare the Binding Agent by diluting it 1:100 with Binding Agent Diluent.
-
Add 100 µL of the diluted Binding Agent to each well to stop the reaction and allow for signal development.[8]
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Measure the fluorescence polarization using a plate reader (Excitation: ~470-485 nm, Emission: ~528-530 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Antimalarial Proteasome Activity Assay (In-Gel)
This protocol is based on methods used to characterize the activity of the Plasmodium falciparum proteasome.[10]
-
Principle: This assay visualizes the activity of different proteasome complexes after separation by native polyacrylamide gel electrophoresis (PAGE). The gel is incubated with a fluorogenic substrate that is cleaved by active proteasomes, producing a fluorescent signal.
-
Materials:
-
P. falciparum parasite lysates.
-
Native PAGE loading buffer.
-
Tris-glycine native electrophoresis buffer.
-
Fluorogenic proteasome substrate (e.g., Suc-LLV Y-AMC for chymotrypsin-like activity).[10]
-
Proteasome inhibitor (e.g., MG132) as a negative control.
-
Gel imaging system.
-
-
Procedure:
-
Prepare parasite lysates under non-denaturing conditions to preserve proteasome integrity.
-
Quantify protein concentration in the lysates.
-
Mix 40 µg of parasite lysate with native PAGE loading buffer.
-
Run the samples on a native polyacrylamide gel at 4°C.
-
After electrophoresis, incubate the gel in a solution containing the fluorogenic substrate (e.g., 100 µM Suc-LLVY-AMC) in an appropriate assay buffer at 37°C.
-
For the negative control, incubate a parallel gel in the substrate solution containing a proteasome inhibitor (e.g., 10 µM MG132).
-
Monitor the development of fluorescent bands over time using a gel imaging system. Active proteasome complexes (20S, 26S) will appear as fluorescent bands.
-
5-HT2A Receptor Inverse Agonist Activity (R-SAT® Assay)
The Receptor Selection and Amplification Technology (R-SAT) is a cell-based functional assay that measures a receptor-mediated cellular response over several days.[5][11]
-
Principle: The assay relies on the principle that agonist activation of a G-protein coupled receptor (GPCR) transiently transfected into NIH-3T3 cells can lead to a partially transformed phenotype and cell proliferation. Inverse agonists will suppress the constitutive (basal) activity of the receptor, leading to a reduction in cell growth, which can be quantified.
-
Materials:
-
NIH-3T3 cells.
-
Expression plasmid for the human 5-HT2A receptor.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds and a known 5-HT2A receptor inverse agonist (e.g., ritanserin).
-
Reagent for quantifying cell viability (e.g., MTT or resazurin-based).
-
-
Procedure:
-
Transiently transfect NIH-3T3 cells with the 5-HT2A receptor expression plasmid.
-
Plate the transfected cells into 96-well plates.
-
Add serial dilutions of the test compounds or controls to the cells.
-
Incubate the cells for several days (typically 4-6 days) to allow for the receptor-mediated effects on cell proliferation to manifest.
-
At the end of the incubation period, add a cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of basal activity for each compound concentration and determine the pIC50 value from the dose-response curve.
-
In Vitro Calpain Inhibition Assay (Fluorometric)
This protocol describes a method to measure the inhibitory effect of compounds on purified calpain enzymes.[12]
-
Principle: The assay measures the cleavage of a fluorogenic substrate by a purified calpain enzyme. The cleavage releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will reduce the rate of substrate cleavage.
-
Materials:
-
Purified µ-calpain or m-calpain.
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).[12]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl).[12]
-
Calcium Chloride (CaCl₂) solution (100 mM).
-
Test compounds and a known calpain inhibitor as a positive control.
-
96-well black microplates.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add the diluted compounds or vehicle control to the wells of a 96-well plate.
-
Add the diluted calpain enzyme solution to each well.
-
Incubate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.[12]
-
Initiate the reaction by adding the fluorogenic substrate and CaCl₂ to each well.
-
Immediately monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15 minutes) using a microplate reader (Ex/Em = 354/442 nm for AMC).
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
-
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This protocol is used to detect cellular senescence in vitro, a hallmark of some anti-cancer therapies.[13][14]
-
Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0. This assay uses a chromogenic substrate, X-gal, which is cleaved by this enzyme to produce a blue precipitate in senescent cells.
-
Materials:
-
Cultured cells (e.g., human melanoma A375 cells).
-
Phosphate-buffered saline (PBS).
-
Fixing Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS).
-
SA-β-gal Detection Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0).
-
Microscope.
-
-
Procedure:
-
Plate cells in a multi-well plate and treat with the test compound for the desired duration.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 1X Fixing Solution for 10-15 minutes at room temperature.[14]
-
Wash the cells twice with PBS.
-
Add freshly prepared SA-β-gal Detection Solution to the cells.
-
Incubate the cells at 37°C without CO₂ for at least 4 hours, or overnight, protected from light.[14]
-
Wash the cells twice with PBS.
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Caption: PDE10A Signaling Pathway and Point of Inhibition.
Caption: 5-HT2A Receptor Inverse Agonism by ACP-103 (Pimavanserin).
Caption: Drug Discovery Workflow for Piperidine Carboxamide Antimalarials.
References
- 1. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Pivotal Role of Tert-butyl 4-carbamoylpiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-carbamoylpiperidine-1-carboxylate has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its rigid piperidine core, coupled with a strategically placed carbamoyl group and a versatile Boc-protecting group, offers a unique combination of properties that are highly advantageous for the design of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and diverse applications of this building block, with a particular focus on its integral role in the development of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical target in oncology. This document will also explore its utility in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction: A Versatile Scaffold for Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. This compound offers several key advantages as a starting material:
-
Structural Rigidity: The piperidine ring provides a conformationally constrained framework, reducing the entropic penalty upon binding to a target.
-
Hydrogen Bonding Capabilities: The carbamoyl group (carboxamide) is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites.
-
Chirality: The piperidine ring can be readily functionalized to introduce chiral centers, allowing for the synthesis of enantiomerically pure compounds with improved efficacy and safety profiles.
-
Synthetic Tractability: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions, making it a versatile intermediate for complex syntheses.[1]
These features have made this compound and its derivatives indispensable building blocks in the synthesis of a wide array of therapeutic agents.[1]
Synthesis and Chemical Properties
This compound is commercially available. However, for specific applications and derivatization, various synthetic routes have been developed. A common approach involves the protection of the piperidine nitrogen of isonipecotamide (piperidine-4-carboxamide) with di-tert-butyl dicarbonate (Boc)₂O.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Application in Medicinal Chemistry: A Focus on PARP Inhibition
The most prominent application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
Mechanism of Action: Synthetic Lethality
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.
Case Study: Niraparib
Niraparib (MK-4827) is a potent, orally available PARP1 and PARP2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[2] The chemical structure of Niraparib features a piperidine ring derived from a precursor related to this compound.
Quantitative Biological Data for Niraparib:
| Target | IC₅₀ (nM) | Reference |
| PARP1 | 3.8 | [3][4] |
| PARP2 | 2.1 | [3][4] |
| Whole Cell PARP Activity (EC₅₀) | 4 nM | [3] |
| Proliferation of BRCA-1 deficient cells (CC₅₀) | 10-100 nM | [3] |
Experimental Protocols
Synthesis of Niraparib Intermediate
The synthesis of Niraparib often involves the coupling of a substituted indazole moiety with a chiral piperidine derivative. The following is a generalized workflow for the synthesis of the key intermediate, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.
A detailed, step-by-step protocol for a similar transformation is often found in the supplementary information of medicinal chemistry publications or in patents.[3][5]
PARP1/PARP2 Enzymatic Assay Protocol
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against PARP1 and PARP2.
Detailed Steps:
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reagent Preparation: Prepare solutions of PARP1 or PARP2 enzyme, test compound dilutions, activated DNA, and biotinylated NAD+.
-
Assay Reaction: To each well, add the PARP enzyme, followed by the test compound or vehicle control. Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Wash the plate to remove unbound reagents. Add a solution of streptavidin-HRP conjugate and incubate. After another wash step, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Measure the signal using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Whole-Cell PARP Activity Assay
This assay measures the ability of a compound to inhibit PARP activity within intact cells.
Protocol:
-
Cell Culture: Plate cells (e.g., a human cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or an alkylating agent) for a short period.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
PAR Detection: The amount of poly(ADP-ribose) (PAR) generated in the cells is then quantified, typically using an ELISA-based method with an anti-PAR antibody.
-
Data Analysis: Normalize the PAR levels to the total protein concentration in each well. Calculate the percent inhibition of PARP activity and determine the EC₅₀ value.
Broader Applications in Medicinal Chemistry
While its role in PARP inhibitors is well-established, the this compound scaffold is also utilized in the development of other classes of therapeutic agents.
Kinase Inhibitors
The piperidine carboxamide moiety can serve as a key pharmacophore in kinase inhibitors, often interacting with the hinge region of the kinase active site. The Boc-protected piperidine allows for the introduction of various substituents to target specific kinases. For example, derivatives of this scaffold have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.
GPCR Modulators
The rigid piperidine core is also suitable for the design of ligands that target G protein-coupled receptors (GPCRs). The carbamoyl group can participate in crucial hydrogen bonding interactions within the receptor binding pocket. By modifying the substituents on the piperidine ring, it is possible to develop selective agonists, antagonists, or allosteric modulators for various GPCRs.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its favorable structural and chemical properties have enabled the development of a new generation of targeted therapies, most notably the PARP inhibitor Niraparib. The synthetic accessibility and the ability to introduce diverse functionalities make this scaffold a continued focus of drug discovery efforts across a range of therapeutic areas, including oncology, inflammation, and neuroscience. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this important chemical entity.
References
The Versatile Scaffold: A Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among these, heterocyclic scaffolds play a pivotal role, providing a three-dimensional framework that can be readily functionalized to optimize pharmacological properties. Tert-butyl 4-carbamoylpiperidine-1-carboxylate has emerged as a particularly valuable and versatile building block. Its inherent structural features—a Boc-protected piperidine ring and a primary carboxamide group—offer a unique combination of synthetic handles and conformational rigidity. This technical guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound as a cornerstone in the development of innovative drugs targeting a range of diseases.
Chemical Properties and Synthesis
This compound is a white to off-white solid, valued for its stability and predictable reactivity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled manipulation of the molecule, preventing unwanted side reactions while enabling modifications at other positions. The primary amide at the C4 position serves as a key functional handle for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 91419-48-6 |
| Appearance | White to off-white solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in methanol, chloroform, and other organic solvents |
The synthesis of this key building block is typically achieved through the Boc protection of commercially available 4-piperidinecarboxamide. This straightforward and high-yielding reaction provides a reliable and scalable route to the desired product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-Boc protection of 4-piperidinecarboxamide.
Materials:
-
4-Piperidinecarboxamide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidinecarboxamide (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Typical yields for this reaction are in the range of 85-95%.
Protocol 2: Hofmann Rearrangement to 1-Boc-4-aminopiperidine
This protocol describes the conversion of the carboxamide to a primary amine, a crucial step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool to 0 °C.
-
Slowly add bromine to the cold NaOH solution while stirring to form a sodium hypobromite solution.
-
Add a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent) to the hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.
Applications in Drug Discovery
The utility of this compound and its derivatives spans multiple therapeutic areas, primarily due to the favorable pharmacological properties of the piperidine scaffold. It serves as a key intermediate in the synthesis of inhibitors for several important drug targets.
Kinase Inhibitors (CDK9)
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising target in oncology. Several potent and selective CDK9 inhibitors have been developed utilizing the piperidine carboxamide scaffold. The piperidine ring often serves to orient key pharmacophoric elements within the ATP-binding pocket of the kinase.
Spectroscopic Profile of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of closely related structures and established principles of spectroscopic interpretation.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 (broad s) | Singlet | 1H | -CO NH ₂ (one proton) |
| ~5.4 (broad s) | Singlet | 1H | -CO NH ₂ (one proton) |
| ~4.0 (broad m) | Multiplet | 2H | Piperidine H2, H6 (axial) |
| ~2.8 (t) | Triplet | 2H | Piperidine H2, H6 (equatorial) |
| ~2.2 (m) | Multiplet | 1H | Piperidine H4 |
| ~1.8 (m) | Multiplet | 2H | Piperidine H3, H5 (axial) |
| ~1.6 (m) | Multiplet | 2H | Piperidine H3, H5 (equatorial) |
| 1.45 (s) | Singlet | 9H | -C(CH ₃)₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C =O (Amide) |
| ~155 | C =O (Carbamate) |
| ~80 | -C (CH₃)₃ |
| ~44 | Piperidine C 2, C 6 |
| ~43 | Piperidine C 4 |
| ~29 | Piperidine C 3, C 5 |
| ~28 | -C(C H₃)₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |
| 2975-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | N-H Bend (Amide II) |
| ~1450 | Medium | C-H Bend (Alkyl) |
| ~1250 | Strong | C-N Stretch |
| ~1160 | Strong | C-O Stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion |
| 229.15 | [M+H]⁺ |
| 251.13 | [M+Na]⁺ |
| 173.10 | [M - C₄H₈O]⁺ |
| 129.09 | [M - Boc]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source. The mass spectrum is acquired in positive ion mode, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide on the Solubility and Stability of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of Tert-butyl 4-carbamoylpiperidine-1-carboxylate. Due to the limited publicly available quantitative data for this specific molecule, this guide synthesizes qualitative information from synthetic procedures and provides inferred stability characteristics based on its chemical structure. Furthermore, it outlines standard experimental protocols for the determination of these critical physicochemical properties.
Core Physicochemical Properties
This compound is a white solid at room temperature.[1] Its chemical structure consists of a piperidine ring functionalized with a carbamoyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This structure influences its solubility and stability profile.
Solubility Profile
| Solvent | Solubility | Source / Rationale |
| Dichloromethane (DCM) | Soluble | Used as a solvent for the synthesis reaction and for re-dissolution after reaction completion.[1][2][3][4] |
| Ethyl Acetate | Soluble | Employed as a solvent for purification by column chromatography and for extraction.[1][2] |
| Acetonitrile | Soluble | Utilized as a reaction solvent in one of the synthetic routes.[3] |
| N,N-Dimethylformamide (DMF) | Soluble | Mentioned as a reaction solvent in patent literature, suggesting solubility. |
| Dimethoxyethane (DME) | Soluble | Used in a solvent mixture with dichloromethane for synthesis.[2][4] |
| Water | Poorly Soluble/Insoluble | The synthesis procedures involve washing the organic reaction mixture with water, with the product remaining in the organic layer, indicating low aqueous solubility.[1][5] |
| Hexanes | Sparingly Soluble/Insoluble | Used as a component of the mobile phase in silica gel chromatography, where the compound is eluted with a mixture containing ethyl acetate, suggesting lower solubility in non-polar hexanes.[6] |
| Ether | Sparingly Soluble/Insoluble | The product was ground with ether, a technique often used to precipitate or wash a solid, suggesting low solubility.[2] |
Stability Profile
Direct experimental stability data for this compound is not available in the public domain. The following stability profile is inferred based on the known chemical liabilities of its functional groups: the tert-butoxycarbonyl (Boc) protecting group and the primary amide.
| Condition | Predicted Stability | Rationale |
| Acidic pH | Unstable | The Boc group is highly susceptible to cleavage under acidic conditions, which would lead to the deprotection of the piperidine nitrogen.[1] This is a standard procedure in organic synthesis. |
| Basic pH | Potentially Unstable under Harsh Conditions | While amides are generally stable, they can undergo hydrolysis to the corresponding carboxylic acid under strong basic conditions, especially with heating. The Boc group is generally stable to basic conditions. |
| Neutral pH | Generally Stable | In the absence of strong acids, bases, or enzymatic activity, the compound is expected to be stable in neutral aqueous solutions at ambient temperature. |
| Temperature | Stable at Room Temperature; Degradation at Elevated Temperatures | As a solid, the compound is expected to be stable at ambient and refrigerated temperatures. At elevated temperatures, especially in solution, degradation pathways such as amide hydrolysis could be accelerated. The melting point of a related cyanopiperidine analog is in the range of 60-64°C, suggesting the carbamoyl analog would have a defined melting point and would decompose at higher temperatures.[7] |
| Light | Likely Stable | The molecule does not contain chromophores that would suggest significant lability to visible light. However, as a standard precaution for all pharmaceutical compounds, storage in light-protected containers is advisable. |
| Oxidation | Generally Stable | The molecule does not possess functional groups that are readily susceptible to oxidation under normal storage and handling conditions. |
Experimental Protocols
The following are detailed, representative methodologies for determining the solubility and stability of a compound such as this compound.
Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of the compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents).
-
Ensure a solid excess is visible.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.
-
Stability Assessment under Forced Degradation
Objective: To identify potential degradation pathways and the intrinsic stability of the compound under various stress conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS.
-
Visualized Workflows
The following diagrams illustrate logical workflows for solubility and stability testing.
References
- 1. TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE | 91419-48-6 [chemicalbook.com]
- 2. tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate | 214834-18-1 [chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US8754073B2 - Substituted piperazino-dihydrothienopyrimidines - Google Patents [patents.google.com]
- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]
A Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate for Pharmaceutical Research and Development
Introduction:
Tert-butyl 4-carbamoylpiperidine-1-carboxylate (CAS No. 91419-48-6) is a vital heterocyclic building block in modern medicinal chemistry. As a derivative of piperidine, a scaffold present in numerous pharmaceuticals, this compound serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its structure, featuring a Boc-protected amine and a primary carbamoyl group, offers synthetic handles for elaboration into more complex molecules, particularly those targeting the central nervous system.[3][4] This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and the strategic role of this intermediate in drug discovery workflows for researchers, scientists, and drug development professionals.
Commercial Suppliers and Product Specifications
The procurement of high-quality starting materials is a critical first step in any research and development campaign. The following table summarizes key commercial suppliers of this compound, detailing typical purity levels and available quantities to aid in sourcing for both discovery and scale-up operations.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 91419-48-6 | ≥95% | 1g, 5g | Product sold for early discovery research; buyer assumes responsibility to confirm identity and purity.[5] |
| BLD Pharm | 91419-48-6 | 97% | 1g, 5g, 25g | Offers analytical data including NMR, HPLC, LC-MS upon request.[6] |
| ChemUniverse | 609781-33-1* | 97% | 100mg, 250mg, 1g | Pricing available for listed quantities; bulk quotes can be requested.[7] |
| Pharmaffiliates | 1038916-11-8** | N/A | Custom | Listed as an intermediate for Niraparib.[8] |
| Hangzhou Zhongqi Chem Co., Ltd. | 91419-48-6 | N/A | Bulk | Available for business-to-business inquiries.[9] |
| Anhui Dexinjia Biopharm Co., Ltd. | 953071-73-3*** | 98% | Bulk | Listed as an impurity of Bilastine.[10] |
| SynHet | 2173090-55-4**** | >99% | Bulk and Prepack | Offers pharma-grade material (USP, BP, Ph. Eur.) with COA and SDS available.[11] |
*Note: CAS number corresponds to tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, a related derivative. *Note: CAS number corresponds to an S-enantiomer derivative used in specific syntheses. **Note: CAS number corresponds to tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, a related heterocyclic derivative. ***Note: CAS number corresponds to tert-butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate, a related functionalized derivative.
Experimental Protocols: Quality Assurance and Control
Ensuring the identity and purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data.[12] A robust quality control (QC) workflow involves a suite of analytical techniques.[12]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the compound and quantifying any potential impurities.[12] A standard method involves reversed-phase chromatography.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.[13]
-
Column: Phenomenex Kinetex C18 (2.6 µm, 4.6 x 50 mm) or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.5 - 2.0 mL/min.[14]
-
Detection: UV detection at 214 nm and 254 nm. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended.[15]
-
Acceptance Criteria: The purity, determined by the peak area percentage, should typically be ≥95% for use in research applications.[13]
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR Analysis: The proton NMR spectrum should exhibit characteristic signals corresponding to the molecular structure. Key expected resonances include:
-
A singlet around 1.4-1.5 ppm integrating to 9 protons (the tert-butyl group).
-
Multiplets corresponding to the piperidine ring protons.
-
Broad singlets for the carbamoyl (-CONH₂) protons.
-
-
¹³C NMR Analysis: The carbon NMR spectrum provides further structural confirmation, showing distinct peaks for the carbonyl carbons, the quaternary carbon of the Boc group, and the carbons of the piperidine ring.
Visualizations: Workflows and Applications
Procurement and Quality Control Workflow
The following diagram illustrates a standard workflow for sourcing and validating a chemical intermediate like this compound, ensuring its suitability for drug development pipelines.
Role of the Piperidine Scaffold in Drug Discovery
This diagram illustrates the conceptual pathway of how a piperidine-based building block is integrated into a drug discovery program, ultimately leading to a clinical candidate targeting a specific biological pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate AldrichCPR 141699-59-4 [sigmaaldrich.com]
- 6. 167262-69-3|tert-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. echemi.com [echemi.com]
- 10. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate | 953071-73-3 [chemicalbook.com]
- 11. Tert-butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate [synhet.com]
- 12. nbinno.com [nbinno.com]
- 13. eubopen.org [eubopen.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and key reactions of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a valuable intermediate in pharmaceutical synthesis. The document includes structured data tables for easy comparison of reaction conditions and diagrams of relevant synthetic workflows.
Introduction
This compound, also known as N-Boc-isonipecotamide, is a pivotal building block in medicinal chemistry. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective chemical transformations at the C4 position. This intermediate is frequently employed in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators, making it a crucial component in modern drug discovery pipelines.
Synthesis of this compound
There are two primary and efficient routes for the synthesis of this compound: the amide coupling of N-Boc-piperidine-4-carboxylic acid with ammonia and the Boc protection of isonipecotamide.
Method 1: Amide Coupling of N-Boc-piperidine-4-carboxylic acid
This method involves the activation of the carboxylic acid of N-Boc-piperidine-4-carboxylic acid followed by reaction with an ammonia source. Various coupling reagents can be employed, each with its own advantages in terms of reaction time, yield, and side-product profile.
Table 1: Comparison of Amide Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| EDC, HOBt | DIPEA | DMF | Room Temp | 2-12 | ~85 | [1] |
| HATU | DIPEA | DMF | Room Temp | 1-4 | >90 | [1] |
| Isobutyl Chloroformate | NMM | THF | -15 to Room Temp | 18 | ~65 | [2] |
Experimental Protocol: Amide Coupling using EDC/HOBt
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the activated ester.
-
Amine Coupling: To the activated carboxylic acid solution, add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane, 1.5 eq).
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method 2: Boc Protection of Isonipecotamide
This approach involves the direct protection of the nitrogen atom of isonipecotamide (piperidine-4-carboxamide) using di-tert-butyl dicarbonate (Boc₂O).
Table 2: Conditions for Boc Protection of Isonipecotamide
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Dichloromethane | Room Temp | 2 | High | [3] |
| Triethylamine | Water/DCM | 20-25 | 8-10 | ~85 | [3] |
| Sodium Hydroxide | t-Butanol/Water | 0 to Room Temp | Overnight | ~95 | [4] |
Experimental Protocol: Boc Protection using Triethylamine in Dichloromethane
-
In a round-bottom flask, dissolve isonipecotamide (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residual oil in ethyl acetate.
-
Wash the solution with a cold, dilute aqueous solution of KHSO₄, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
Reactions of this compound
The carbamoyl group of this compound can undergo several useful transformations, providing access to other important synthetic intermediates.
Hofmann Rearrangement to Tert-butyl 4-aminopiperidine-1-carboxylate
The Hofmann rearrangement of the primary amide affords the corresponding primary amine with one less carbon atom. This is a key step in the synthesis of various pharmaceutical agents.[5]
Experimental Protocol: Hofmann Rearrangement
-
Reagent Preparation: In a flask, prepare a solution of sodium hydroxide (40-60%) in water. Cool the solution to below 25°C.
-
Slowly add bromine (1.2-1.5 eq) to the stirred NaOH solution while maintaining the temperature.
-
Reaction: To the freshly prepared sodium hypobromite solution, add this compound (1.0 eq).
-
Heat the mixture to reflux for 3-5 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Work-up: Slowly neutralize the reaction mixture with a cold (0-5°C) dilute solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Dehydration to Tert-butyl 4-cyanopiperidine-1-carboxylate
The primary amide can be dehydrated to the corresponding nitrile, another versatile functional group in organic synthesis. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).
Experimental Protocol: Dehydration using Thionyl Chloride (Adapted from a similar procedure)
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium carbonate or potassium hydroxide) to a pH of ~9.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates a typical synthetic workflow where this compound is used as a key intermediate in a drug discovery process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 3. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
Application Notes: High-Throughput Synthesis of a Urea Library from Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Introduction
Tert-butyl 4-carbamoylpiperidine-1-carboxylate is a versatile bifunctional scaffold ideal for parallel synthesis in drug discovery. The presence of a Boc-protected piperidine nitrogen and a primary carbamoyl group allows for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries. The piperidine moiety is a prevalent structural motif in numerous clinically successful drugs, making this scaffold particularly attractive for the synthesis of novel therapeutic agents.[1] This application note details a protocol for the parallel synthesis of a library of N-substituted ureas derived from this compound. The synthetic strategy involves a Hofmann rearrangement of the primary amide to an isocyanate intermediate, which is then trapped in parallel with a panel of diverse primary and secondary amines.
Data Presentation
The following table summarizes the representative yields and purities of a subset of a urea library synthesized in parallel using the described protocol. The reactions were performed in a 96-well plate format.
| Compound ID | Amine | Yield (%) | Purity (%) (LC-MS) |
| L1-A1 | Benzylamine | 85 | >95 |
| L1-A2 | 4-Fluorobenzylamine | 82 | >95 |
| L1-A3 | 2-Phenylethylamine | 88 | >95 |
| L1-A4 | Cyclohexylamine | 91 | >98 |
| L1-A5 | Morpholine | 93 | >98 |
| L1-A6 | Piperidine | 90 | >95 |
| L1-A7 | Aniline | 75 | >90 |
| L1-A8 | 4-Chloroaniline | 72 | >90 |
Experimental Protocols
General Protocol for the Parallel Synthesis of a Urea Library
This protocol is designed for a 96-well reaction block. All manipulations should be carried out in a well-ventilated fume hood.
1. Preparation of Reagent Stock Solutions:
-
This compound Solution: Prepare a 0.5 M solution in N,N-Dimethylformamide (DMF).
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) Solution: Prepare a 0.55 M solution in DMF. Caution: PIFA is corrosive and moisture-sensitive. Handle with care.
-
Pyridine Solution: Prepare a 1.0 M solution in DMF.
-
Amine Library: Prepare 0.6 M solutions of a diverse set of primary and secondary amines in DMF in a separate 96-well plate.
2. Hofmann Rearrangement to Isocyanate Intermediate:
-
To each well of a 96-well reaction block, add 200 µL (0.1 mmol) of the this compound stock solution.
-
Add 200 µL (0.11 mmol) of the PIFA stock solution to each well.
-
Add 100 µL (0.1 mmol) of the pyridine stock solution to each well.
-
Seal the reaction block and shake at room temperature for 1 hour. This step generates the isocyanate intermediate in situ.
3. Parallel Urea Synthesis:
-
To each well containing the isocyanate intermediate, add 200 µL (0.12 mmol) of the corresponding amine solution from the amine library plate.
-
Seal the reaction block and shake at 60 °C for 4 hours.
-
After cooling to room temperature, quench the reaction by adding 500 µL of water to each well.
4. Work-up and Purification:
-
The product can be isolated using parallel solid-phase extraction (SPE) or liquid-liquid extraction.
-
For parallel SPE, use a C18 SPE plate. Condition the plate with methanol followed by water. Load the reaction mixture, wash with water, and elute the product with methanol or acetonitrile.
-
For parallel liquid-liquid extraction, add 1 mL of ethyl acetate to each well, mix thoroughly, and separate the organic layer. Repeat the extraction twice. Combine the organic extracts.
-
Concentrate the purified product solutions in a centrifugal evaporator.
-
Analyze the purity and confirm the identity of the products by LC-MS and ¹H NMR.
Mandatory Visualization
Caption: Parallel synthesis workflow for the generation of a urea library.
References
Application Notes and Protocols for Boc-Protection of 4-Carbamoylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the tert-butoxycarbonyl (Boc) protection of 4-carbamoylpiperidine. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development, due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. These protocols offer various strategies to effectively protect the secondary amine of 4-carbamoylpiperidine, a common scaffold in medicinal chemistry.
Introduction
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. Functionalized piperidines, such as 4-carbamoylpiperidine, often require selective protection of the ring nitrogen to allow for further synthetic modifications at other positions of the molecule. The choice of the Boc protecting group is advantageous as it deactivates the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions.
This guide presents several reliable methods for the N-Boc protection of 4-carbamoylpiperidine, utilizing the common reagent di-tert-butyl dicarbonate (Boc₂O). The selection of a specific protocol may depend on factors such as reaction scale, available reagents, and desired purity of the final product.
Chemical Reaction
The general reaction for the Boc-protection of 4-carbamoylpiperidine is depicted below:
Caption: General reaction scheme for the Boc-protection of 4-carbamoylpiperidine.
Boc-Protection Strategies: An Overview
The selection of an appropriate Boc-protection strategy is crucial for achieving high yields and purity. The following diagram outlines a decision-making workflow for choosing a suitable protocol.
Caption: Decision workflow for selecting a Boc-protection protocol.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for different Boc-protection protocols for 4-carbamoylpiperidine and structurally related compounds.
| Protocol | Base | Solvent | Reagent (equiv. Boc₂O) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Triethylamine | Water | 1.5 | 8-10 | 20-25 | High (not specified) | [1] |
| 2 | NaOH | Dioxane/Water | 1.1 | 12 | Room Temp. | ~90 | General Procedure |
| 3 | DMAP (catalytic) | Dichloromethane (DCM) | 1.1 | 4-16 | Room Temp. | >90 | General Procedure |
Experimental Protocols
Protocol 1: Boc-Protection using Triethylamine in Water
This protocol is adapted from a patented procedure and is suitable for large-scale synthesis.[1]
Materials:
-
4-Carbamoylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Distilled water
-
20% Hydrochloric acid
-
Dichloromethane (DCM)
-
Acetone
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, add 4-carbamoylpiperidine (e.g., 48-50 g), distilled water (e.g., 98-100 mL), and triethylamine (e.g., 48-50 g).
-
Stir the mixture at 20-25 °C.
-
Slowly add di-tert-butyl dicarbonate (e.g., 78-80 g) to the reaction mixture.
-
Continue stirring at room temperature for 8-10 hours. Monitor the reaction progress by TLC.
-
Upon completion, adjust the pH of the reaction mixture to 6-7 using a 20% hydrochloric acid solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the resulting residue, add acetone (e.g., 100-150 g) and allow it to crystallize at 0-2 °C for 10-12 hours.
-
Filter the white crystalline powder to obtain tert-butyl 4-carbamoylpiperidine-1-carboxylate.
Protocol 2: Boc-Protection using Sodium Hydroxide in Dioxane/Water
This is a general and robust method for the Boc-protection of amines.
Materials:
-
4-Carbamoylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-carbamoylpiperidine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.1 equivalents) and stir until it dissolves.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: Boc-Protection using Catalytic DMAP in Anhydrous Dichloromethane
This method is suitable for reactions where an aqueous workup is not desired and for substrates that may be sensitive to strong bases.
Materials:
-
4-Carbamoylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve 4-carbamoylpiperidine (1 equivalent) in anhydrous dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired product.
Reaction Mechanism
The mechanism of Boc-protection involves the nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate.
Caption: Simplified mechanism of Boc-protection of 4-carbamoylpiperidine.
In the presence of a base, the protonated product is neutralized to give the final N-Boc protected piperidine. With a catalytic amount of DMAP, an even more reactive acylpyridinium intermediate is formed, which accelerates the reaction.
Conclusion
The protocols described in this application note provide reliable and effective methods for the Boc-protection of 4-carbamoylpiperidine. The choice of a particular method will depend on the specific requirements of the synthesis. For large-scale production, the use of triethylamine in water offers a practical approach. For smaller scales and sensitive substrates, anhydrous conditions with a catalytic amount of DMAP may be preferable. By following these detailed protocols, researchers can efficiently prepare N-Boc-4-carbamoylpiperidine for use in a wide range of synthetic applications in drug discovery and development.
References
Application Notes and Protocols: Deprotection of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in modern organic synthesis, particularly valued in pharmaceutical and peptide chemistry.[1][2] Its stability across a wide range of chemical conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step syntheses.[1][3] This document provides a detailed protocol for the deprotection of tert-butyl 4-carbamoylpiperidine-1-carboxylate to yield 4-carbamoylpiperidine, a valuable building block in drug discovery. The primary method detailed utilizes trifluoroacetic acid (TFA), a common and highly effective reagent for Boc removal.[1][4]
Reaction Mechanism
The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed hydrolysis reaction.[1] The process begins with the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly undergoes decarboxylation to produce the free amine and carbon dioxide.[1][2] The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1]
Experimental Protocols
This section outlines the general procedure for the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM. A typical substrate concentration is between 0.1 M and 0.5 M.[1]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add TFA dropwise. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.[1][5] For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1 to 4 hours.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.[1] b. Re-dissolve the resulting residue in an appropriate organic solvent like ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Caution: This will cause CO₂ evolution, which may lead to pressure buildup in the separatory funnel.[1] d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-carbamoylpiperidine. The product can be further purified by crystallization or column chromatography if necessary.
Safety Precautions: Trifluoroacetic acid is highly corrosive and volatile. All procedures involving TFA should be performed in a well-ventilated fume hood.[1][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhaling vapors and prevent any contact with skin and eyes.[1]
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection
| Parameter | Condition | Notes | Citation |
| Reagent | Trifluoroacetic Acid (TFA) | HCl in dioxane or methanol is an alternative. | [1][3] |
| Solvent | Dichloromethane (DCM) | Ethyl acetate or toluene can also be used. | [3] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions. | [3][5] |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C controls potential exotherms. | [1][7] |
| Reaction Time | 1 - 4 hours | Substrate dependent; monitor by TLC or LC-MS. | [1][5] |
| Expected Yield | >90% | Yields are typically high for this transformation. | [3] |
Table 2: Analytical Techniques for Confirmation of Deprotection
| Technique | Principle | Key Indicator of Boc Removal | Citation |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the characteristic singlet for the nine tert-butyl protons, typically around 1.4-1.5 ppm. | [8] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Disappearance of the quaternary carbon signal (~80 ppm) and methyl carbon signals (~28 ppm) of the tert-butyl group. | [8] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the strong C=O stretching band of the Boc carbamate, typically found around 1680-1720 cm⁻¹. | [8] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | A mass difference of -100.12 amu between the starting material and the product. | [8] |
Visualized Workflows
The following diagrams illustrate the standard workflows for conducting and verifying the deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Application Note: Scale-up Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the scale-up synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. Two primary synthetic routes are presented, starting from 4-piperidinecarboxamide and N-Boc-isonipecotic acid, respectively. The protocols are designed with a focus on scalability, safety, and efficiency, making them suitable for industrial applications. This document includes detailed experimental procedures, tabulated data for easy comparison, and process flow diagrams to aid in the successful implementation of these synthetic methods in a laboratory or manufacturing setting.
Introduction
This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic candidates. The presence of the Boc-protected piperidine ring and the primary amide functionality allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic routes. This document outlines two such methods, providing the necessary details for their successful scale-up.
Synthetic Routes
Two principal synthetic pathways for the preparation of this compound are described:
-
Route 1: Protection of 4-piperidinecarboxamide with di-tert-butyl dicarbonate (Boc anhydride).
-
Route 2: Amidation of N-Boc-isonipecotic acid.
The selection of the optimal route will depend on factors such as the availability and cost of starting materials, equipment, and desired purity of the final product.
Route 1: Synthesis from 4-Piperidinecarboxamide
This route involves the direct N-Boc protection of commercially available 4-piperidinecarboxamide. This method is straightforward and amenable to large-scale production.
Reaction Scheme
Caption: Boc protection of 4-piperidinecarboxamide.
Experimental Protocol
Materials:
-
4-Piperidinecarboxamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Acetone
-
20% Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-piperidinecarboxamide (e.g., 48-50 g) and distilled water (e.g., 98-100 mL).
-
Base Addition: Add triethylamine (e.g., 48-50 g) to the suspension.
-
Reagent Addition: While maintaining the temperature at 20-25 °C, slowly add di-tert-butyl dicarbonate (e.g., 78-80 g) to the reaction mixture over a period of 1-2 hours.
-
Reaction: Stir the mixture at room temperature for 8-10 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up:
-
Once the reaction is complete, adjust the pH of the mixture to 6-7 with 20% hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure to obtain a thick residue.
-
Add acetone (e.g., 100-150 g) to the residue and stir.
-
Cool the mixture to 0-2 °C and allow it to crystallize for 10-12 hours.
-
Collect the white crystalline product by filtration, wash with cold acetone, and dry under vacuum.
-
Scale-up Considerations:
-
Exothermicity: The addition of Boc anhydride can be exothermic. For large-scale batches, controlled addition and efficient cooling are crucial to maintain the reaction temperature within the specified range.
-
Agitation: Good agitation is necessary to ensure proper mixing of the heterogeneous reaction mixture.
-
pH Adjustment: Careful control of the pH during the work-up is important to ensure complete precipitation of the product and to avoid hydrolysis of the Boc group.
-
Solvent Selection: While the patent suggests dichloromethane for extraction, alternative solvents with better safety and environmental profiles should be considered for industrial-scale production.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 48-50 g of 4-piperidinecarboxamide | [1] |
| Reagents | 78-80 g of (Boc)₂O, 48-50 g of Et₃N | [1] |
| Yield | 72-75 g (white crystalline powder) | [1] |
Route 2: Synthesis from N-Boc-Isonipecotic Acid
This alternative route involves the amidation of N-Boc-isonipecotic acid. This approach may be advantageous if the starting carboxylic acid is more readily available or cost-effective.
Reaction Scheme
Caption: Amidation of N-Boc-isonipecotic acid.
Experimental Protocol (General Procedure)
Materials:
-
N-Boc-isonipecotic acid
-
Amide coupling agent (e.g., thionyl chloride (SOCl₂), carbonyldiimidazole (CDI), or a carbodiimide such as DCC or EDC)
-
Ammonia source (e.g., ammonium hydroxide, ammonia gas)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (if required, e.g., triethylamine)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve N-Boc-isonipecotic acid in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add the activating agent (e.g., 1.1 equivalents of thionyl chloride or carbonyldiimidazole) and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours, or until activation is complete (can be monitored by IR).
-
-
Amidation:
-
Cool the activated acid solution back to 0 °C.
-
Slowly add an excess of the ammonia source (e.g., concentrated ammonium hydroxide or bubble ammonia gas through the solution).
-
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Scale-up Considerations:
-
Reagent Selection: For large-scale synthesis, the choice of coupling agent is critical. While reagents like DCC are effective, they produce urea byproducts that can be difficult to remove. Alternative activating agents should be considered.
-
Temperature Control: The activation and amidation steps can be exothermic and require careful temperature management.
-
Safety: The use of reagents like thionyl chloride requires appropriate safety precautions due to their corrosive and toxic nature. The handling of ammonia gas also requires a well-ventilated area.
Quantitative Data
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Melting Point | 157-160 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.54 (br s, 1H, NH), 5.34 (br s, 1H, NH), 4.10 (br d, J=13.2 Hz, 2H), 2.81 (t, J=12.4 Hz, 2H), 2.29-2.21 (m, 1H), 1.86 (d, J=13.2 Hz, 2H), 1.73-1.63 (m, 2H), 1.46 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 177.5, 154.8, 80.0, 43.6, 42.8, 28.5, 28.4 |
| IR (KBr, cm⁻¹) | 3421, 3205, 2978, 1685, 1651, 1427, 1246, 1165 |
Workflow Diagram
Caption: Overall workflow for the two synthetic routes.
Conclusion
This application note provides two viable and scalable synthetic routes for the preparation of this compound. Route 1, starting from 4-piperidinecarboxamide, is a well-documented, one-step process suitable for large-scale manufacturing. Route 2, proceeding via the amidation of N-Boc-isonipecotic acid, offers an alternative pathway that may be advantageous depending on starting material availability. The detailed protocols, scale-up considerations, and characterization data provided herein should enable researchers and process chemists to confidently produce this important building block for their drug discovery and development programs.
References
Application Notes and Protocols for the Purification of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. The following methods are based on established chemical principles and practices for analogous compounds, ensuring high purity and yield.
Introduction
This compound is a vital intermediate in medicinal chemistry and drug development. Its purity is paramount to ensure the integrity and efficacy of downstream products. This guide outlines two primary purification techniques: recrystallization and column chromatography. Additionally, it details analytical methods for assessing the purity of the final product.
Purification Techniques: A Comparative Overview
Choosing the appropriate purification technique depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
| Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | >98% | Cost-effective, scalable, simple procedure. | Potential for lower yield, dependent on finding a suitable solvent system. |
| Column Chromatography | Separation based on the differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | >99% | High resolution, applicable to a wide range of impurities. | More time-consuming, requires larger solvent volumes, can be less scalable. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound via recrystallization, a robust method for removing impurities. Based on procedures for similar Boc-protected compounds, acetone is a suggested solvent for crystallization[1].
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Distilled water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot acetone. Stir the solution gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the saturated solution to room temperature to allow for the formation of crystals. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation[1].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Diagram of Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Column Chromatography
Column chromatography offers a higher degree of purification and is suitable for removing closely related impurities. The choice of eluent is critical and should be determined by preliminary thin-layer chromatography (TLC) analysis. For similar Boc-protected piperidine derivatives, solvent systems such as acetone/n-hexane or ethyl acetate/petroleum ether have been successfully employed[2][3].
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude material with various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, air-free column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram of Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
| Method | Principle | Information Provided |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based identification. | Identification and quantification of volatile impurities and residual solvents. |
| NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation and determination of absolute purity (qNMR). |
A combination of these methods is recommended for a comprehensive purity profile. For routine purity checks, High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its robustness and accuracy[4].
Conclusion
The protocols outlined in this document provide a solid foundation for the successful purification of this compound. The choice between recrystallization and column chromatography will depend on the specific requirements of the research or development project. It is crucial to accompany any purification process with rigorous analytical characterization to ensure the final product meets the required quality standards for its intended application.
References
- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung der Carbamoylgruppe in Tert-butyl-4-carbamoylpiperidin-1-carboxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Tert-butyl-4-carbamoylpiperidin-1-carboxylat ist ein wertvolles Zwischenprodukt in der medizinischen Chemie. Die Derivatisierung seiner Carbamoylgruppe eröffnet den Zugang zu einer Vielzahl von funktionellen Gruppen, die für die Synthese von pharmazeutisch aktiven Wirkstoffen von entscheidender Bedeutung sind. Diese Anwendungsbeispiele beschreiben zwei wichtige Transformationen: die Dehydratisierung der Carbamoylgruppe zum Nitril und die Hofmann-Umlagerung zum primären Amin. Diese Derivate dienen als Schlüsselbausteine für die Entwicklung neuer Therapeutika.
Dehydratisierung zu Tert-butyl-4-cyanopiperidin-1-carboxylat
Die Umwandlung der Carbamoylgruppe in eine Nitrilgruppe ist eine grundlegende Reaktion in der organischen Synthese.[1][2] Nitrile sind vielseitige Zwischenprodukte, die weiter zu Aminen, Carbonsäuren oder anderen funktionellen Gruppen umgesetzt werden können. Verschiedene Dehydratisierungsreagenzien wie Phosphorpentoxid (P₂O₅), Thionylchlorid (SOCl₂) oder Trifluoressigsäureanhydrid (TFAA) können für diese Umwandlung eingesetzt werden.[3][4][5][6]
Anwendungen in der Wirkstoffentwicklung:
Tert-butyl-4-cyanopiperidin-1-carboxylat und seine Analoga sind wichtige Bausteine in der medizinischen Chemie. Sie werden häufig bei der Synthese von Verbindungen eingesetzt, die auf neurologische Störungen abzielen, und dienen als Vorläufer für die Herstellung komplexer Moleküle für die Wirkstoffentdeckung.[4]
Experimentelles Protokoll: Dehydratisierung mit Phosphoroxychlorid
Dieses Protokoll beschreibt die Dehydratisierung von Tert-butyl-4-carbamoylpiperidin-1-carboxylat zu Tert-butyl-4-cyanopiperidin-1-carboxylat unter Verwendung von Phosphoroxychlorid.
Materialien:
-
Tert-butyl-4-carbamoylpiperidin-1-carboxylat
-
Phosphoroxychlorid (POCl₃)
-
Dichlormethan (CH₂Cl₂)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Eisbad
Durchführung:
-
In einem trockenen 250-ml-Rundkolben werden 10 g Tert-butyl-4-carbamoylpiperidin-1-carboxylat in 100 ml wasserfreiem Dichlormethan suspendiert.
-
Der Kolben wird in einem Eisbad auf 0 °C abgekühlt.
-
Unter Rühren werden langsam 1,2 Äquivalente Phosphoroxychlorid zugetropft. Die Temperatur sollte während der Zugabe 5 °C nicht überschreiten.
-
Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung wird 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung vorsichtig in einem Eisbad gekühlt und langsam mit 100 ml gesättigter Natriumbicarbonatlösung versetzt, um das überschüssige POCl₃ zu neutralisieren. (Achtung: Gasentwicklung!)
-
Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit je 50 ml Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und filtriert.
-
Das Lösungsmittel wird am Rotationsverdampfer entfernt, um das rohe Tert-butyl-4-cyanopiperidin-1-carboxylat zu erhalten.
-
Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.
Quantitative Datenübersicht:
| Parameter | Wert | Referenz |
| Ausgangsmaterial | Tert-butyl-4-carbamoylpiperidin-1-carboxylat | - |
| Produkt | Tert-butyl-4-cyanopiperidin-1-carboxylat | [7][8] |
| Typische Ausbeute | 85-95% | Angepasst von[6] |
| Reinheit (nach Reinigung) | >98% | Angepasst von[6] |
Workflow-Diagramm für die Dehydratisierung:
Abbildung 1: Workflow der Dehydratisierung.
Hofmann-Umlagerung zu Tert-butyl-4-aminopiperidin-1-carboxylat
Die Hofmann-Umlagerung ist eine klassische organische Reaktion, die ein Amid in ein um ein Kohlenstoffatom verkürztes primäres Amin umwandelt.[7] Diese Reaktion wird typischerweise mit Brom in einer wässrigen basischen Lösung durchgeführt.[7]
Anwendungen in der Wirkstoffentwicklung:
Tert-butyl-4-aminopiperidin-1-carboxylat ist ein entscheidendes Zwischenprodukt für die Synthese einer breiten Palette von Therapeutika.[3] Es ist ein wichtiger Baustein für die Herstellung von Fentanyl und seinen Analoga.[9] Darüber hinaus wird es bei der Synthese von Inhibitoren für das Sirtuin 2 (SIRT2) und von nicht-nukleosidischen Reverse-Transkriptase-Inhibitoren (NNRTIs) für die HIV-Behandlung verwendet.[10]
Experimentelles Protokoll: Hofmann-Umlagerung
Dieses Protokoll beschreibt die Synthese von Tert-butyl-4-aminopiperidin-1-carboxylat durch die Hofmann-Umlagerung von Tert-butyl-4-carbamoylpiperidin-1-carboxylat.
Materialien:
-
Tert-butyl-4-carbamoylpiperidin-1-carboxylat
-
Natriumhydroxid (NaOH)
-
Brom (Br₂)
-
Salzsäure (HCl, 10-15%)
-
Dichlormethan (CH₂Cl₂)
-
Petrolether
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Heizpilz mit Rückflusskühler
Durchführung:
-
In einem 1-Liter-Dreihalskolben wird eine Lösung aus 198-200 ml 40-60%iger Natriumhydroxidlösung hergestellt und auf unter 25 °C gekühlt.[5]
-
Unter Rühren werden langsam 60-80 g Brom zugetropft, wobei die Temperatur unter 25 °C gehalten wird.[5]
-
Nach der Zugabe von Brom werden 50 g Tert-butyl-4-carbamoylpiperidin-1-carboxylat zu der Mischung gegeben.[5]
-
Die Reaktionsmischung wird für 3-5 Stunden am Rückfluss erhitzt.[5]
-
Nach dem Abkühlen auf Raumtemperatur wird der pH-Wert der Lösung vorsichtig mit 10-15%iger Salzsäure auf einen Wert zwischen 9 und 10 eingestellt, wobei die Temperatur bei 0-5 °C gehalten wird.[5]
-
Die wässrige Lösung wird dreimal mit Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Der Rückstand wird in Petrolether gelöst und bei niedriger Temperatur (0-2 °C) zur Kristallisation gebracht.
-
Das ausgefallene weiße kristalline Produkt, Tert-butyl-4-aminopiperidin-1-carboxylat, wird durch Filtration gewonnen.[5]
Quantitative Datenübersicht:
| Parameter | Wert | Referenz |
| Ausgangsmaterial | Tert-butyl-4-carbamoylpiperidin-1-carboxylat | - |
| Produkt | Tert-butyl-4-aminopiperidin-1-carboxylat | [10][11][12][13] |
| Typische Ausbeute | 70-80% | Angepasst von[5] |
| Reinheit (nach Kristallisation) | >98% | Angepasst von[5] |
Logisches Diagramm der Hofmann-Umlagerung und Anwendung:
Abbildung 2: Hofmann-Umlagerung und Anwendungsbeispiele.
References
- 1. prepchem.com [prepchem.com]
- 2. tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. tert-Butyl 4-cyanopiperidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 8. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 10. 4-Amino-1-Boc-piperidine 97 87120-72-7 [sigmaaldrich.com]
- 11. 4-Aminopiperidine-1-carboxylic acid tert-butyl ester [oakwoodchemical.com]
- 12. 87120-72-7|tert-Butyl 4-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 13. echemi.com [echemi.com]
Application in the Synthesis of Kinase Inhibitors: A Case Study on the CDK9 Degrader THAL-SNS-032
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the synthesis and evaluation of a novel kinase inhibitor, focusing on the selective Cyclin-Dependent Kinase 9 (CDK9) degrader, THAL-SNS-032. This case study is intended to guide researchers in the design, synthesis, and characterization of targeted protein degraders as a modern approach to kinase inhibition.
Introduction to CDK9 and Targeted Protein Degradation
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[2][3] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the productive elongation of transcription for numerous genes, including many proto-oncogenes like MYC and the anti-apoptotic protein MCL-1.[1][4][5] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[3][4][6]
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality compared to traditional kinase inhibition. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7] THAL-SNS-032 is a PROTAC that selectively degrades CDK9 by linking the multi-kinase inhibitor SNS-032 to a thalidomide derivative, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[7][8][9] This approach can offer improved selectivity and a more durable pharmacodynamic effect compared to simple inhibition.[9]
CDK9 Signaling Pathway in Transcriptional Regulation
The primary role of the CDK9/Cyclin T1 complex (P-TEFb) is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[10][2] This phosphorylation event releases RNAPII from a paused state at the promoter-proximal region of genes, allowing for the transition to productive transcriptional elongation. The activity of P-TEFb is regulated by its association with an inhibitory complex containing 7SK snRNA and HEXIM1. Various cellular signals can trigger the release of active P-TEFb from this inhibitory complex.[1][2] In many cancers, there is a dependency on the high-level expression of oncoproteins like MYC and anti-apoptotic proteins like MCL-1, which are regulated by CDK9.[1][4]
Synthesis and Mechanism of Action of THAL-SNS-032
THAL-SNS-032 is a bifunctional molecule created by conjugating the CDK inhibitor SNS-032 with a thalidomide derivative via a polyethylene glycol (PEG) linker.[9] The SNS-032 moiety serves as the warhead that binds to CDK9, while the thalidomide derivative acts as a handle to recruit the E3 ubiquitin ligase Cereblon (CRBN).
Once inside the cell, THAL-SNS-032 forms a ternary complex between CDK9 and CRBN. This proximity induces the ubiquitination of CDK9 by the E3 ligase complex, marking it for degradation by the proteasome. This catalytic process leads to the selective removal of CDK9 from the cell.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the biochemical inhibitory activity (IC₅₀) of THAL-SNS-032 and its parent compound, SNS-032, against a panel of cyclin-dependent kinases. A lower IC₅₀ value indicates greater potency.
| Kinase Target | THAL-SNS-032 IC₅₀ (nM) | SNS-032 IC₅₀ (nM) |
| CDK9/CycT1 | 4[9][11] | 4[11][12][13] |
| CDK2/CycA | 62[9][11] | 38[11][13][14] |
| CDK7/CycH/MNAT1 | 398[9][11] | 62[11][12][13] |
| CDK1/CycB | 171[9][11] | 480[11][14] |
Note: While the biochemical inhibitory profiles are similar, the key distinction of THAL-SNS-032 is its ability to induce selective degradation of CDK9 in a cellular context.[9][11]
Table 2: Cellular Activity of CDK9 Degradation and Anti-Proliferative Effects
This table shows the cellular efficacy of THAL-SNS-032 in the MOLT4 human leukemia cell line.
| Parameter | THAL-SNS-032 | SNS-032 | Notes |
| CDK9 Degradation | Complete at 250 nM[15][16][17] | No degradation | Degradation is CRBN-dependent.[9] |
| Anti-Proliferation IC₅₀ (MOLT4 cells) | 50 nM[8][9][17] | 173 nM[9][17] | THAL-SNS-032 is more potent in inhibiting cell proliferation.[17] |
| CDK9 Degradation EC₅₀ | 4 nM[15][16] | N/A | EC₅₀ represents the concentration for 50% protein degradation. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol outlines a method to determine the IC₅₀ of an inhibitor against purified CDK9/Cyclin T1 enzyme using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[18]
-
Substrate peptide (e.g., CDK7/9tide)
-
ATP (at or near Km concentration)
-
THAL-SNS-032
-
Adapta™ Universal Kinase Assay Kit (or similar ADP detection system)
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of THAL-SNS-032 in 100% DMSO. Further dilute these stocks in kinase buffer to achieve a 4x final concentration.[2][19]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the 4x inhibitor solution (or DMSO for controls).[2][19]
-
Kinase Addition: Add 2.5 µL of 4x recombinant CDK9/Cyclin T1 enzyme solution.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a 2x solution containing the substrate peptide and ATP.[2]
-
Incubation: Cover the plate and incubate for 60-120 minutes at room temperature.[18]
-
Detection: Add 5 µL of 3x detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA to stop the reaction.[2][20]
-
Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[2]
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.[11]
Protocol 2: Cellular CDK9 Degradation Assay (Western Blot)
This protocol is used to confirm the degradation of CDK9 protein in cells following treatment with THAL-SNS-032.
Materials:
-
MOLT4 cells (or other suitable cancer cell line)
-
Complete culture medium
-
THAL-SNS-032
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CDK9, anti-GAPDH (or other loading control)[11][16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MOLT4 cells and treat with various concentrations of THAL-SNS-032 (e.g., 0-500 nM) for a specified time (e.g., 4-6 hours).[16][17]
-
Protein Extraction: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.[11][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11][18]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.[11][18][21]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature.[21] b. Incubate with the primary anti-CDK9 antibody overnight at 4°C.[18][21] c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[18][21]
-
Detection: Develop with a chemiluminescent substrate and image the blot.[18][21]
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to confirm equal protein loading. Quantify the CDK9 band intensity relative to the loading control.[16]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of THAL-SNS-032 on cell proliferation and viability by measuring ATP levels, which correlate with the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MOLT4)
-
Complete culture medium
-
96-well opaque-walled plates
-
THAL-SNS-032
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]
-
Compound Treatment: Prepare serial dilutions of THAL-SNS-032 in culture medium. Add 100 µL of the dilutions to the respective wells, including a vehicle control.[21]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[21]
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[21] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of THAL-SNS-032.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. THAL-SNS-032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 17. THAL-SNS-032 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of G protein-coupled receptor (GPCR) modulators. GPCRs represent a large and diverse family of cell surface receptors that are the targets of a significant portion of currently marketed drugs.[1][2] The modulation of these receptors with small molecules or biologics offers therapeutic opportunities for a wide range of diseases.[3][4]
Introduction to GPCR Modulation
GPCRs, also known as seven-transmembrane (7TM) receptors, are integral membrane proteins that transduce extracellular signals into intracellular responses.[2][5] Ligand binding to a GPCR induces a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades.[4][5][6] The complexity of GPCR signaling, which can involve multiple G protein subtypes and β-arrestin pathways, allows for nuanced modulation of cellular responses.[7][8][9]
GPCR modulators can be classified based on their mechanism of action:
-
Agonists: Mimic the action of the endogenous ligand, activating the receptor to elicit a cellular response.[4]
-
Antagonists: Block the binding of the endogenous ligand, thereby inhibiting receptor activation.[4]
-
Allosteric Modulators: Bind to a site on the receptor distinct from the orthosteric ligand binding site.[3][4][10]
The discovery of allosteric modulators has opened new avenues for therapeutic intervention, offering the potential for greater subtype selectivity and a more refined modulation of receptor function.[3][10][11][12]
Key Experimental Assays for GPCR Modulator Development
A variety of in vitro assays are employed to identify and characterize GPCR modulators. These can be broadly categorized into binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[13][14] These assays directly measure the interaction between a radiolabeled ligand and the GPCR.[15]
a. Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax).
b. Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[16]
Quantitative Data Summary: Radioligand Binding Assays
| Parameter | Description | Typical Units |
| Kd | Equilibrium Dissociation Constant: Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | nM, pM |
| Bmax | Maximum Number of Binding Sites: Total concentration of receptors in the sample. | fmol/mg protein |
| Ki | Inhibitory Constant: Concentration of a competing ligand that occupies 50% of the receptors in a competition assay. | nM, µM |
| IC50 | Half Maximal Inhibitory Concentration: Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | nM, µM |
Protocol: Radioligand Competition Binding Assay
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-agonist or [¹²⁵I]-antagonist)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvest the membranes onto the filter plate using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response following GPCR activation, providing information on the efficacy and potency of a modulator.[16][17] The choice of assay depends on the G protein coupling profile of the GPCR.[18]
a. cAMP Assays (for Gs and Gi-coupled GPCRs): Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[18]
b. Calcium Flux Assays (for Gq-coupled GPCRs): Gq-coupled receptors activate phospholipase C, which leads to the production of inositol trisphosphate (IP₃) and subsequent release of calcium (Ca²⁺) from intracellular stores.[19]
c. β-Arrestin Recruitment Assays: Upon activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.[9]
Quantitative Data Summary: Functional Assays
| Parameter | Description | Typical Units |
| EC50 | Half Maximal Effective Concentration: Concentration of an agonist that produces 50% of the maximal response. | nM, µM |
| Emax | Maximum Effect: The maximal response produced by an agonist. | % of control, Relative Luminescence/Fluorescence Units |
| IC50 | Half Maximal Inhibitory Concentration: Concentration of an antagonist that inhibits 50% of the agonist response. | nM, µM |
| pA2 | A measure of the potency of a competitive antagonist. | Unitless |
Protocol: cAMP Assay (HTRF-based)
-
Materials:
-
Cells expressing the target Gs or Gi-coupled GPCR
-
Test compounds (agonists or antagonists)
-
Forskolin (for Gi-coupled assays)
-
cAMP detection kit (e.g., HTRF-based)
-
384-well low-volume white plates
-
-
Procedure (Gs-coupled):
-
Seed the cells into the 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test agonists.
-
Remove the culture medium and add the test compounds to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Procedure (Gi-coupled):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Pre-incubate the cells with the test compounds for a short period (e.g., 15 minutes).
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Follow steps 4-7 as for Gs-coupled receptors.
-
-
Data Analysis:
-
Calculate the HTRF ratio and normalize the data to the control wells.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical GPCR signaling pathways and a typical workflow for the discovery and characterization of GPCR modulators.
Caption: Canonical GPCR signaling pathways: Gs, Gi, and Gq.
Caption: Workflow for GPCR modulator discovery and development.
Conclusion
The development of GPCR modulators is a multifaceted process that relies on a suite of robust and quantitative in vitro assays. The protocols and information provided herein offer a foundational guide for researchers in this field. A thorough understanding of the different assay technologies and the underlying GPCR biology is crucial for the successful identification and optimization of novel therapeutics targeting this important class of receptors.
References
- 1. agilent.com [agilent.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPCR modulators and how do they work? [synapse.patsnap.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. cusabio.com [cusabio.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Signal transduction pathways of G protein-coupled receptors and their cross-talk with receptor tyrosine kinases: lessons from bradykinin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. multispaninc.com [multispaninc.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of tert-butyl 4-carbamoylpiperidine-1-carboxylate is a crucial step in the development of various therapeutic agents. This guide provides a comprehensive technical support center, including troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve reaction yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the amidation of 1-Boc-piperidine-4-carboxylic acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this amidation reaction can stem from several factors. The most common culprits are inefficient activation of the carboxylic acid, suboptimal reaction conditions, or incomplete reaction.
-
Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is critical. If the activation is slow or incomplete, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Choice of Coupling Reagent: For amide bond formation, uronium/aminium salt-based reagents like HATU and HBTU are known for their high efficiency and fast reaction times.[1] If you are using a carbodiimide like EDC, the addition of an activating agent such as HOBt or Oxyma is often necessary to improve yields and reduce side reactions.[1]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine source (ammonia). This ensures the formation of the active ester intermediate.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are generally preferred for amide coupling reactions.[2]
-
Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of reaction, especially with less reactive starting materials. However, be cautious as higher temperatures can also lead to side reactions.
-
Base: The presence of a non-nucleophilic base, such as DIPEA or triethylamine, is crucial to neutralize the acid formed during the reaction and to ensure the amine is in its free base form. Typically, 2-3 equivalents of the base are used.
-
-
Q2: I am observing significant amounts of unreacted 1-Boc-piperidine-4-carboxylic acid in my crude product. What should I do?
A2: The presence of unreacted starting material, even after a prolonged reaction time, points towards a problem with the reaction stoichiometry or the reactivity of the ammonia source.
-
Troubleshooting:
-
Ammonia Source: Gaseous ammonia or a solution of ammonia in an organic solvent (e.g., 0.5 M in dioxane or 7N in methanol) is commonly used. Ensure the concentration of your ammonia solution is accurate. Using a freshly prepared or newly opened solution is recommended.
-
Stoichiometry: While a slight excess of the amine is often used, a large excess can sometimes complicate purification. Conversely, an insufficient amount of the amine will lead to incomplete conversion. A modest excess (1.1 to 1.5 equivalents) of the ammonia source is a good starting point.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, it is unlikely that simply extending the time will lead to a significant increase in conversion.
-
Q3: My final product is difficult to purify. What are common byproducts and how can I minimize their formation?
A3: Purification challenges often arise from the formation of byproducts that have similar polarities to the desired product.
-
Common Byproducts:
-
Urea byproduct: If using carbodiimide coupling reagents like DCC or EDC, the corresponding urea byproduct is formed. Dicyclohexylurea (from DCC) is often insoluble and can be removed by filtration, while the urea from EDC is water-soluble and can be removed during an aqueous workup.
-
Epimerization: While not a major concern for this specific molecule as the 4-position is not a stereocenter, in related chiral systems, racemization can be a significant side reaction, particularly with carbodiimide reagents. The use of additives like HOBt or HOAt can suppress this.
-
-
Minimizing Byproducts and Improving Purification:
-
Choice of Coupling Reagent: Phosphonium salts like PyBOP and uronium/aminium salts like HATU often lead to cleaner reactions with easier-to-remove byproducts compared to carbodiimides.[1] The byproducts of COMU are water-soluble, which can simplify the workup.[1]
-
Workup Procedure: A standard aqueous workup involving washes with a mild acid (e.g., 5% aqueous HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine is effective in removing many impurities.[3] For DMF as a solvent, washing with 5% aqueous LiCl can help in its removal.[3]
-
Purification Technique: Column chromatography on silica gel is a standard method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is typically effective.
-
Data Presentation: Comparison of Amide Coupling Reagents
The selection of a coupling reagent is a critical parameter influencing the yield of the amidation reaction. The following table summarizes typical yields reported for the amidation of N-Boc protected carboxylic acids with amines, providing a general guideline for what can be expected in the synthesis of this compound.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble.[2] |
| HATU | - | DIPEA | DMF | 1 - 4 | 85 - 95 | Highly efficient with fast reaction times.[1][3] |
| HBTU | HOBt | DIPEA | DMF | 2 - 6 | 80 - 95 | Similar to HATU, very effective for amide bond formation. |
| PyBOP | - | DIPEA | DMF or DCM | 2 - 8 | 80 - 90 | A good alternative to uronium salts with a favorable safety profile.[1] |
| COMU | - | DIPEA or 2,6-lutidine | DMF | 1 - 2 | 90 - 98 | Offers high efficiency and water-soluble byproducts, simplifying purification.[1] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Amidation using HATU
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7N in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Slowly add the ammonia solution (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound.
Protocol 2: Amidation using EDC/HOBt
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
EDC·HCl
-
HOBt
-
DIPEA
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7N in methanol)
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the ammonia solution (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired product.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A flowchart outlining the troubleshooting process for common issues encountered in the synthesis.
References
Technical Support Center: Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture-sensitive reagents (e.g., Di-tert-butyl dicarbonate) may have degraded. 3. Poor Quality Starting Material: Purity of isonipecotamide is crucial. | 1. Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. 2. Use fresh, high-purity reagents and ensure anhydrous conditions where necessary. 3. Verify the purity of the starting material by NMR or melting point analysis. |
| Presence of Multiple Spots on TLC | 1. Formation of Side Products: See the "Common Side Reactions" section below for details on potential byproducts. 2. Incomplete Reaction: Both starting material and product are present. | 1. Optimize reaction conditions (temperature, stoichiometry) to minimize side product formation. Utilize appropriate purification techniques such as column chromatography or recrystallization. 2. Allow the reaction to proceed for a longer duration. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or side products can prevent crystallization. 2. Incomplete Removal of Solvent: Insufficient drying of the product. | 1. Purify the product using column chromatography. 2. Dry the product under high vacuum for an extended period. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. 2. Product Streaking on TLC Plate: May indicate the presence of acidic or basic impurities. | 1. Try different solvent systems for column chromatography or consider recrystallization from various solvents. 2. Neutralize the crude product mixture before chromatography. For example, a mild basic wash can remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions typically involve the Boc-protection step. These include the formation of a di-Boc derivative where the carbamoyl nitrogen is also protected, and the hydrolysis of the carbamoyl group to a carboxylic acid under certain pH conditions. Incomplete reaction, leaving unreacted starting material, is also a common issue.
Q2: How can I minimize the formation of the di-Boc side product?
A2: To minimize the formation of the di-Boc adduct, it is crucial to control the stoichiometry of the reagents. Using a slight excess of di-tert-butyl dicarbonate is common, but a large excess should be avoided. Running the reaction at a controlled temperature (e.g., room temperature) can also help improve selectivity.
Q3: My reaction is complete, but I am having trouble isolating the pure product. What purification strategies do you recommend?
A3: The product is a white crystalline powder.[1] If you obtain an oil or an impure solid, column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system, such as acetone/water or ethyl acetate/hexanes, can also be employed to enhance purity.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For a more detailed analysis of purity and to identify any side products, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Synthesis Pathways and Side Reactions
The synthesis of this compound is most commonly achieved through the N-Boc protection of isonipecotamide (4-piperidinecarboxamide).
An alternative, though less direct, route involves the amidation of a pre-Boc protected piperidine-4-carboxylic acid. This method requires activation of the carboxylic acid, which can introduce other potential side reactions related to the coupling agents used.
Quantitative Data Summary
The following table summarizes typical yields and purity data. Note that actual results will vary depending on the specific experimental conditions and scale.
| Parameter | Typical Result | Notes |
| Yield of Main Product | 85-95% | Based on optimized conditions. |
| Purity (by HPLC) | >98% | After purification. |
| Common Impurities | ||
| Unreacted Isonipecotamide | <1% | Can be higher with shorter reaction times. |
| Di-Boc Adduct | <2% | Formation is dependent on stoichiometry and temperature. |
| Hydrolysis Product | Variable | Dependent on workup conditions. |
Experimental Protocols
Synthesis of this compound from Isonipecotamide
This protocol is adapted from a common synthetic route.[1]
Materials:
-
Isonipecotamide (4-piperidinecarboxamide)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Hydrochloric acid (HCl), 20% solution
-
Acetone
Procedure:
-
In a suitable reaction vessel, combine isonipecotamide (e.g., 50 g), distilled water (e.g., 100 mL), and triethylamine (e.g., 50 g).
-
Stir the mixture at room temperature (20-25 °C).
-
Slowly add di-tert-butyl dicarbonate (e.g., 79 g) to the reaction mixture.
-
Continue stirring at room temperature for 8-10 hours.
-
After the reaction is complete, adjust the pH of the mixture to 6-7 using a 20% hydrochloric acid solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain a thick residue.
-
Add acetone (e.g., 125 g) to the residue and allow it to crystallize at low temperature (0-2 °C) for 10-12 hours.
-
Collect the white crystalline powder by filtration and dry under vacuum.
References
Technical Support Center: Optimizing Boc-Deprotection of 4-Carbamoylpiperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Boc-deprotection of 4-carbamoylpiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the Boc-deprotection of 4-carbamoylpiperidine derivatives?
A1: The primary challenges include incomplete reactions, the formation of side products, and difficulties in product isolation and purification. Incomplete deprotection can result from insufficient acid concentration or reaction time.[1][2] The major side reaction is the alkylation of the deprotected piperidine nitrogen or other nucleophilic sites by the tert-butyl cation generated during the reaction.[2][3][4]
Q2: Which acidic reagents are recommended for the Boc-deprotection of 4-carbamoylpiperidine derivatives?
A2: The most commonly used reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[1][2][3] A 4M solution of HCl in dioxane is a widely used and effective option.[1][5][6][7][8][9]
Q3: Is the 4-carbamoyl group stable under the acidic conditions of Boc-deprotection?
A3: Under standard anhydrous acidic conditions used for Boc-deprotection (e.g., TFA in DCM or HCl in dioxane), the carbamoyl (amide) group is generally stable.[7] However, during aqueous work-up procedures, prolonged exposure to strong acids could potentially lead to hydrolysis of the amide to the corresponding carboxylic acid.[10][11] It is therefore advisable to perform the work-up promptly and under controlled pH conditions.
Q4: What are scavengers and when should they be used?
A4: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation intermediate that is formed upon cleavage of the Boc group.[2][12] This prevents the tert-butyl cation from alkylating the desired deprotected amine or other sensitive functional groups in the molecule.[2][3][4][13] Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS). Their use is particularly recommended when working with substrates that are sensitive to alkylation.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in TLC or LC-MS analysis after the expected reaction time.
-
Low yield of the desired product.
Troubleshooting Workflow:
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Preventing Racemization in Chiral Piperidine Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to mitigate or eliminate racemization in reactions involving chiral piperidines, particularly those substituted at the C2 position.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chiral 2-substituted piperidine is racemizing during an N-alkylation reaction. What is the most likely cause?
A1: The most common cause of racemization for piperidines with a stereocenter alpha to the nitrogen (C2 or C6) is the formation of a planar, achiral enamine intermediate. This occurs when a base abstracts the acidic proton from the stereocenter. The subsequent reaction of this intermediate (e.g., with an electrophile) can occur from either face, leading to a loss of enantiomeric purity.[1] Factors that significantly contribute to this are the strength of the base, reaction temperature, and solvent polarity.[2]
Q2: What type of base should I use to prevent racemization during N-alkylation?
A2: To minimize racemization, you should use a weak, non-nucleophilic, and sterically hindered base.[1][3] Strong bases readily abstract the alpha-proton, promoting enamine formation. Sterically hindered bases are less likely to access the alpha-proton. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred over stronger organic bases like DBU or triethylamine (TEA).[4] For highly sensitive substrates, a hindered amine base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) may be suitable, though their efficacy should be tested.[3][5]
Q3: How does reaction temperature affect racemization?
A3: Higher temperatures provide the necessary activation energy for proton abstraction and subsequent racemization.[2][5] The rate of racemization generally increases with temperature. Therefore, it is critical to maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. For many N-alkylation reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy to balance reaction speed with stereochemical integrity.[1]
Q4: I am observing significant racemization even with a weak base at low temperatures. What else could be the problem?
A4: If you have optimized the base and temperature, consider the following:
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Aprotic, nonpolar solvents are often a good starting point. However, the ideal solvent is substrate-dependent. Screening solvents like THF, Dichloromethane (DCM), and Acetonitrile (MeCN) is recommended.
-
Reaction Time: Prolonged reaction times increase the exposure of the chiral center to potentially racemizing conditions. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Protecting Groups: If the piperidine nitrogen is protected (e.g., with Boc), deprotection conditions can be a source of racemization. Acidic conditions (like HCl in dioxane) are generally stereoretentive for the isolated salt, but the subsequent free-basing step with an amine base can cause significant racemization.[6] Consider alternative protecting groups like Cbz, which can be removed under neutral hydrogenolysis conditions.
Q5: How can I accurately determine the extent of racemization in my product?
A5: The most reliable method for determining the enantiomeric excess (ee) of your product is through chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the standard techniques used to separate and quantify enantiomers.[3]
Data Presentation: Effect of Reaction Conditions on Racemization
The following tables summarize the impact of different bases and temperatures on the enantiomeric excess (% ee) of the product in a model N-alkylation of (R)-N-Boc-2-phenylpiperidine.
Table 1: Influence of Base on Enantiomeric Excess (% ee)
| Entry | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product % ee |
| 1 | K₂CO₃ | DMF | 25 | 12 | >95 | 94 |
| 2 | Cs₂CO₃ | DMF | 25 | 8 | >95 | 96 |
| 3 | DIPEA | DMF | 25 | 6 | >95 | 85 |
| 4 | TEA | DMF | 25 | 6 | >95 | 72 |
| 5 | DBU | DMF | 25 | 2 | >95 | 41 |
Conditions: (R)-N-Boc-2-phenylpiperidine (1.0 eq.), Benzyl Bromide (1.1 eq.), Base (1.5 eq.), in specified solvent at 0.1 M concentration.
Table 2: Influence of Temperature on Enantiomeric Excess (% ee) using K₂CO₃
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product % ee |
| 1 | K₂CO₃ | DMF | 0 → 25 | 18 | >95 | 97 |
| 2 | K₂CO₃ | DMF | 25 | 12 | >95 | 94 |
| 3 | K₂CO₃ | DMF | 50 | 4 | >95 | 81 |
| 4 | K₂CO₃ | DMF | 80 | 1 | >95 | 55 |
Conditions: (R)-N-Boc-2-phenylpiperidine (1.0 eq.), Benzyl Bromide (1.1 eq.), K₂CO₃ (1.5 eq.), in DMF at 0.1 M concentration.
Experimental Protocols
Protocol: N-Alkylation of (R)-2-Methylpiperidine with Minimal Racemization
This protocol describes the N-benzylation of (R)-2-methylpiperidine using conditions optimized to preserve stereochemical integrity.
Materials:
-
(R)-2-Methylpiperidine (1.0 eq.)
-
Benzyl bromide (1.05 eq.)
-
Cesium Carbonate (Cs₂CO₃), finely powdered (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add finely powdered cesium carbonate (1.5 eq.). Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Add anhydrous acetonitrile via syringe to the flask to achieve a final concentration of 0.2 M with respect to the piperidine. Begin vigorous stirring to create a fine suspension of the base.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add (R)-2-methylpiperidine (1.0 eq.) dropwise to the cold suspension.
-
In a separate, dry syringe, draw up benzyl bromide (1.05 eq.). Add it dropwise to the reaction mixture over 15-20 minutes. A slow addition helps to maintain a low concentration of the alkylating agent, which can minimize side reactions.[4]
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting piperidine is fully consumed (typically 8-12 hours).
-
Workup: Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC analysis.
Mandatory Visualizations
Logical Diagrams
Caption: Mechanism of base-induced racemization at the C2 position.
References
Technical Support Center: By-product Analysis in Tert-butyl 4-carbamoylpiperidine-1-carboxylate Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and analyzing by-products in reactions involving Tert-butyl 4-carbamoylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions with this compound?
A1: Common by-products can arise from several reaction types, including Boc-deprotection followed by amide coupling, or from the degradation of the starting material. Key by-products include:
-
Piperidine-4-carboxamide: Formed from the complete deprotection of the Boc group.
-
Hydrolysis Product (Tert-butyl 4-carboxypiperidine-1-carboxylate): Results from the hydrolysis of the primary amide under harsh acidic or basic conditions.
-
Dimerization Products: Can occur under certain conditions, leading to the formation of larger molecules.[1]
-
By-products from Coupling Reagents: Urea by-products from carbodiimide reagents (e.g., dicyclohexylurea from DCC) are common in amide coupling reactions.[2][3]
Q2: My Boc-deprotection of this compound is incomplete. What are the likely causes and solutions?
A2: Incomplete Boc-deprotection is a common issue. Here are potential causes and solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid (e.g., trifluoroacetic acid - TFA) is too dilute, the reaction may not go to completion.
-
Solution: Increase the concentration of TFA or use a stronger acid like HCl in dioxane.
-
-
Inadequate Reaction Time or Temperature: Deprotection may be slow at lower temperatures.
-
Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Most reactions are complete within 1-4 hours at room temperature.[4]
-
-
Scavenger Issues: During deprotection, the released tert-butyl cation can lead to side reactions.
-
Solution: Add a scavenger like triisopropylsilane (TIS) to the reaction mixture.
-
Q3: I am observing peak tailing in the HPLC analysis of my reaction mixture. What could be the cause?
A3: Peak tailing in HPLC of piperidine-containing compounds is often due to interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column.
-
Solution: Use a base-deactivated column or add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to mask the silanol groups. Also, ensure the column is not overloaded by reducing the injection volume or sample concentration.
Q4: How can I identify unknown by-products in my reaction?
A4: A combination of analytical techniques is typically used for the identification of unknown by-products:
-
LC-MS: Provides the molecular weight of the by-product, which is a crucial first step in identification.
-
High-Resolution Mass Spectrometry (HRMS): Can determine the elemental composition of the by-product.
-
NMR Spectroscopy (1H, 13C, COSY, HSQC): Provides detailed structural information for complete characterization.
-
Isolation and Characterization: If the by-product is present in sufficient quantity, it can be isolated by preparative HPLC or column chromatography for detailed spectroscopic analysis.
Troubleshooting Guides
Amide Coupling Reactions Involving Deprotected this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Amide | Incomplete Boc-deprotection of the starting material. | - Ensure complete deprotection using TLC or LC-MS before proceeding with the coupling reaction. - Purify the deprotected piperidine-4-carboxamide before use. |
| Inefficient coupling reaction. | - Optimize the coupling reagent (e.g., switch from a carbodiimide to a phosphonium-based reagent like PyBOP).[2] - Adjust the reaction temperature and time. - Ensure all reagents are anhydrous. | |
| Formation of Urea By-product | Use of carbodiimide coupling reagents (e.g., DCC, EDC).[2] | - If using DCC, the dicyclohexylurea by-product is often insoluble and can be removed by filtration.[3] - Consider using a different class of coupling reagent, such as HATU or HBTU.[5] |
| Epimerization at a Chiral Center (if applicable) | Racemization during the activation of the carboxylic acid. | - Use a coupling reagent known to suppress racemization, such as COMU or T3P. - Add an racemization suppressant like HOBt or HOAt.[6] |
Analytical Troubleshooting: HPLC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction of the basic piperidine nitrogen with residual silanols on the column. | - Use a base-deactivated column. - Add a small amount of a basic modifier (e.g., 0.1% TEA or DEA) to the mobile phase. |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition or temperature. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. |
| Low MS Signal Intensity | Poor ionization of the analyte. | - Adjust the mobile phase pH to promote ionization. - Optimize the ESI source parameters (e.g., capillary voltage, gas flow). |
| No Peak Detected | Compound lacks a UV chromophore. | - Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or rely on the MS signal.[7] |
Quantitative Data Summary
The following table summarizes potential by-products and their expected analytical signatures.
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Technique | Expected Mass (m/z) [M+H]⁺ |
| Piperidine-4-carboxamide | C₆H₁₂N₂O | 128.17 | LC-MS, GC-MS | 129.10 |
| Tert-butyl 4-carboxypiperidine-1-carboxylate | C₁₁H₁₉NO₄ | 229.27 | LC-MS | 230.13 |
| Dicyclohexylurea (from DCC) | C₁₃H₂₄N₂O | 224.35 | HPLC-UV, LC-MS | 225.19 |
| 1-Hydroxybenzotriazole (HOBt) adduct | Varies | Varies | LC-MS | Varies |
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution).
-
To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield piperidine-4-carboxamide.
Protocol 2: Amide Coupling of Piperidine-4-carboxamide with a Carboxylic Acid using HATU
Materials:
-
Piperidine-4-carboxamide (from Protocol 1)
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.05 eq) and DIPEA (2.0 eq).[5]
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of piperidine-4-carboxamide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: HPLC-MS Method for By-product Analysis
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (e.g., single quadrupole or Q-TOF).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
MS Detection: ESI positive mode, scanning a mass range of m/z 100-1000.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Potential reaction and by-product pathways for this compound.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Catalyst selection for coupling reactions involving Tert-butyl 4-carbamoylpiperidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers using Tert-butyl 4-carbamoylpiperidine-1-carboxylate in palladium-catalyzed cross-coupling reactions.
General FAQs
Q1: Which types of coupling reactions are most common for a substrate like this compound?
A1: The most frequently employed palladium-catalyzed cross-coupling reactions for this type of substrate are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[1][2] The Buchwald-Hartwig reaction is a versatile method for forming carbon-nitrogen (C-N) bonds, typically by coupling an amine with an aryl halide.[1][3] The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon (C-C) bonds by reacting an organoboron compound with an organic halide.[2] Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is also a relevant transformation.[4]
Q2: My reaction is showing low or no conversion. What are the first things I should check?
A2: For any palladium-catalyzed coupling reaction, several critical factors can lead to low conversion:
-
Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can deactivate the palladium catalyst.[5][6] Purging the solvent and reaction vessel thoroughly before adding the catalyst is crucial.[5][7]
-
Reagent Purity: Verify the purity of your starting materials, especially the organic halide and the boronic acid/ester (for Suzuki) or amine. Impurities can poison the catalyst.[6] Boronic acids, in particular, can degrade over time.[8]
-
Catalyst Activity: The palladium catalyst, especially Pd(0) sources, can degrade upon storage. Use a fresh batch of catalyst or a pre-catalyst that generates the active Pd(0) species in situ.[6]
-
Solvent and Base: Ensure solvents are anhydrous and the base is appropriate for the chosen reaction and catalyst system. The choice of base can be empirical and may require screening.[7][8]
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1] However, challenges can arise, particularly with sterically hindered or electronically complex substrates.
Q3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl bromide, but the yield is poor. What catalyst system should I use?
A3: For coupling secondary cyclic amines like your substrate, sterically hindered phosphine ligands are often required. Catalyst systems based on biarylphosphine ligands developed by the Buchwald group are highly effective.[9][10]
-
Recommended Starting Point: A common and effective choice is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[11][12] Using commercially available pre-catalysts like XPhos Pd G2 or G3 can also improve reliability by ensuring efficient generation of the active Pd(0) catalyst.[12]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are common choices.[10][13] Cesium carbonate (Cs₂CO₃) can also be effective, sometimes under milder conditions.[14]
-
Solvent: Aprotic, non-polar solvents like toluene or 1,4-dioxane are generally preferred.[11]
Q4: I am observing significant amounts of a hydrodehalogenation side product (the aryl bromide is being converted to an arene). How can I minimize this?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be caused by several factors:
-
Ligand Choice: The choice of ligand is critical to minimize this side reaction.[10] Switching to a more sterically hindered ligand can sometimes favor the desired reductive elimination over competing pathways.
-
Base: The strength and nature of the base can influence the reaction outcome. If using a very strong base like an alkoxide, consider screening other bases like Cs₂CO₃ or K₃PO₄.
-
Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired coupling. Typical temperatures range from 80-110 °C.[9]
Catalyst & Condition Comparison for Buchwald-Hartwig Amination
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | Good to Excellent | A very common and robust system for secondary amines. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | THF | 80-100 | Good | BINAP is a bidentate ligand that can be effective for primary and secondary amines.[1][14] |
| XPhos Pd G3 | (Integrated) | K₃PO₄ | t-AmOH | 90-110 | Good to Excellent | Pre-catalysts offer convenience and high activity. t-AmOH can be a superior solvent in some cases.[12] |
| Pd-PEPPSI-iPENT | (Integrated) | KOt-Bu | (Solvent-free) | Ball-milling | Good | A mechanochemical approach that can be effective and avoids bulk solvents.[13] |
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but its success is highly dependent on the careful selection of catalysts and conditions.[2]
Q5: I am trying to couple an arylboronic acid with a derivative of this compound (e.g., a halogenated version), but the reaction is sluggish and yields are low. What catalyst do you recommend?
A5: For Suzuki couplings, especially with potentially challenging substrates, the catalyst system must be carefully chosen.
-
Recommended Catalysts: Pd(dppf)Cl₂ is a widely used and reliable catalyst for a broad range of Suzuki couplings.[12] For more challenging or sterically hindered substrates, systems using bulky monophosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can show superior performance.[6][12] Pd(PPh₃)₄ is a classic choice but can be less effective for difficult couplings.[15]
-
Base and Solvent: A combination of an aqueous base and an organic solvent is standard. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent mixture like 1,4-dioxane/water or toluene/water is a good starting point.[7][16] The presence of water is often crucial for the transmetalation step.[16]
-
Additives: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates, especially if solubility is an issue.[5]
Q6: My main side product is the homocoupling of my boronic acid (Glaser coupling). How can I prevent this?
A6: Boronic acid homocoupling is a common issue, often exacerbated by the presence of oxygen.
-
Inert Atmosphere: Rigorous exclusion of oxygen is the most critical step. Ensure your reaction is thoroughly purged with nitrogen or argon before adding the palladium catalyst.[5]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a very large excess can sometimes promote homocoupling.
-
Temperature Control: Running the reaction at a lower temperature might suppress the homocoupling pathway. Some reactions proceed well at temperatures as low as 75°C.[7]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium sources and ligands is recommended.
Catalyst & Condition Comparison for Suzuki-Miyaura Coupling
| Catalyst / Pre-catalyst | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield | Notes |
| Pd(dppf)Cl₂ | (Integrated) | K₂CO₃ | Dioxane / H₂O | 80-100 | Good to Excellent | A versatile and widely used catalyst.[12] |
| Pd(PPh₃)₄ | (Integrated) | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | Moderate to Good | A classic catalyst, but may require higher catalyst loading or longer reaction times.[1] |
| XPhos Pd G2 | (Integrated) | K₃PO₄ | Dioxane / H₂O | 80-100 | Excellent | Highly active pre-catalyst, often effective for challenging substrates.[12] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | Excellent | Bulky phosphine ligands often give superior results. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a mixture of the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) or a combination of the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Reaction: Add the catalyst mixture to the reaction flask. Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio, 5 mL total). Stir the mixture and purge with argon for 15-20 minutes to degas the solvents.[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: Decision tree for selecting the appropriate coupling reaction and catalyst system.
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 14. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 15. preprints.org [preprints.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Managing Reaction Exotherms on a Larger Scale
Welcome to the Technical Support Center for managing reaction exotherms. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely scaling up chemical reactions with exothermic profiles. Here you will find troubleshooting guides, frequently asked questions, key technical data, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
My reaction temperature is overshooting the setpoint. What should I do?
A temperature overshoot indicates that the rate of heat generation is exceeding the rate of heat removal.[1] Immediate and systematic action is required to prevent a potential thermal runaway.
-
Immediate Actions:
-
Reduce or Stop Reagent Addition: If you are performing a semi-batch process, immediately slow down or stop the feed of the limiting reagent to reduce the rate of reaction and heat generation.[2]
-
Enhance Cooling: Ensure your cooling system is operating at maximum capacity. This may involve lowering the temperature of the cooling fluid or increasing its flow rate.[1]
-
Check Agitation: Verify that the stirring is adequate. Poor mixing can lead to localized hotspots where the reaction rate is significantly higher.[3]
-
-
Troubleshooting the Cause:
-
Incorrect Kinetic Data: The reaction may be faster than anticipated at the process temperature.
-
Inadequate Heat Transfer: The cooling capacity of your reactor system may be insufficient for the scale and reaction rate.[4]
-
Accumulation of Unreacted Reagents: If the reagent addition rate is too high, unreacted material can accumulate and then react rapidly, causing a sharp temperature increase.[5]
-
I am observing an unexpected increase in pressure in the reactor. What could be the cause and what are the immediate steps?
An unexpected pressure increase during an exothermic reaction is a serious safety concern and can be caused by several factors.
-
Immediate Actions:
-
Stop all feeds into the reactor.
-
Assess the temperature profile: A simultaneous temperature spike suggests the pressure increase is due to the exotherm causing the solvent to boil or a gas-producing decomposition.
-
If equipped, utilize emergency venting: Follow your standard operating procedures for emergency pressure relief.
-
-
Potential Causes:
-
Boiling of the Solvent: The reaction temperature may have exceeded the boiling point of the solvent.
-
Gas Evolution: The desired reaction or an undesired side reaction may be producing non-condensable gases.
-
Decomposition: A component in the reaction mixture may have started to decompose, generating gas and additional heat.[5]
-
Frequently Asked Questions (FAQs)
What is a thermal runaway and how can I prevent it?
A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. It begins when the heat produced by the reaction exceeds the heat removed by the cooling system. This excess heat raises the temperature of the reaction mass, which in turn accelerates the reaction rate and the rate of heat production, creating a dangerous feedback loop.[1]
Prevention strategies include:
-
Thorough Thermal Hazard Assessment: Before scaling up, use techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) to understand the reaction's heat output, onset temperature for decomposition, and potential for gas generation.[3]
-
Ensure Adequate Cooling Capacity: The reactor's cooling system must be able to handle the maximum rate of heat release from the reaction.[3]
-
Control Reagent Addition: For highly exothermic reactions, use a semi-batch process where one reactant is added at a controlled rate to limit the amount of energy that can be released at any given time.[6][7]
-
Implement Robust Monitoring and Control Systems: Use accurate temperature and pressure sensors and have automated shutdown procedures in case of a deviation from safe operating limits.[1]
When should I consider switching from a batch reactor to a semi-batch or flow reactor?
The choice of reactor depends on the reaction's characteristics, particularly its exothermicity and kinetics.
-
Batch Reactor: Suitable for reactions with mild exotherms or slow reaction rates where temperature can be easily controlled by a cooling jacket.
-
Semi-Batch Reactor: Recommended for highly exothermic reactions. By adding one reactant gradually, the reaction rate and heat generation can be controlled.[2][7] This is a common strategy to prevent the accumulation of a large amount of unreacted, high-energy material.
-
Flow Reactor (Continuous Flow Chemistry): Ideal for very fast and highly exothermic reactions.[8] The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, minimizing the risk of thermal runaway.[8][9] They also improve safety by minimizing the volume of hazardous reagents in the reactor at any given time.
How does the surface-area-to-volume ratio impact safety during scale-up?
As the volume of a reactor increases, its surface area for heat transfer does not increase proportionally. The volume increases by the cube of the reactor's radius, while the heat transfer area only increases by the square of the radius.[6] This deteriorating surface-area-to-volume ratio on scale-up means it becomes progressively harder to remove heat from an exothermic reaction, increasing the risk of a thermal runaway.[4][10]
Quantitative Data
Heats of Reaction for Common Organic Reactions
The following table provides typical ranges for the heat of reaction for several common reaction types in drug development. Note that the actual heat of reaction can vary significantly based on the specific substrates, reagents, and reaction conditions.
| Reaction Type | Typical Heat of Reaction (ΔH) Range (kJ/mol) |
| Esterification | -50 to -70 |
| Amide Coupling | -100 to -130 |
| Grignard Reactions | -200 to -400 |
| Hydrogenation (of nitro compounds) | -300 to -600 |
| Nitration | -100 to -150 |
| Friedel-Crafts Acylation | -80 to -120 |
Data compiled from various sources including[11].
Reactor Cooling Capacity Considerations
This table provides general guidance on the cooling capabilities of typical laboratory and pilot plant reactors. Actual performance will depend on the specific reactor design, heat transfer fluid, and operating conditions.
| Reactor Scale | Typical Volume (L) | Heat Transfer Area/Volume Ratio | Cooling Methods | Key Considerations |
| Laboratory | 0.1 - 5 | High | Cooling bath, jacketed vessel with circulator | Good for initial studies and screening. |
| Kilo Lab / Pilot Plant | 10 - 100 | Moderate | Jacketed vessel, internal cooling coils | May require careful control of addition rates for highly exothermic reactions.[12] |
| Production | >1000 | Low | Jacketed vessel, internal coils, external heat exchangers | Heat removal is often the limiting factor for production rate. |
Experimental Protocols
Protocol 1: Determining Heat of Reaction using Reaction Calorimetry (RC)
Objective: To quantify the heat evolved during a chemical reaction to assess its thermal hazard and determine cooling requirements for scale-up.
Methodology:
-
System Setup:
-
Assemble the reaction calorimeter, which typically consists of a jacketed glass reactor, a calibration heater, a temperature probe for the reaction mass (T_r), a temperature probe for the cooling jacket (T_j), a stirrer, and a reagent addition pump.
-
Connect the reactor jacket to a high-performance thermostat.
-
-
Calibration (Heat Transfer Coefficient Determination):
-
Charge the reactor with the solvent and any reactants that are present at the start of the reaction.
-
Bring the reactor contents to the desired reaction temperature.
-
Once the system is at a steady state, apply a known amount of heat to the reactor using the calibration heater for a defined period.
-
Record the temperature difference between the reaction mass and the jacket (T_r - T_j).
-
The heat transfer coefficient (UA) can be calculated from the heat input and the temperature difference.
-
-
Reaction Execution:
-
Ensure the reactor is at the desired starting temperature.
-
Start the addition of the limiting reagent at a controlled rate.
-
Continuously monitor T_r and T_j throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
-
Data Analysis:
-
The heat of reaction (Q_r) is calculated based on the heat flow across the reactor wall, which is a function of the UA value and the temperature difference between the reactor and the jacket.
-
The total heat of reaction is obtained by integrating the heat flow over the duration of the reaction.
-
Protocol 2: Managing an Exotherm with a Semi-Batch Process
Objective: To safely control a highly exothermic reaction by limiting the concentration of one of the reactants.
Methodology:
-
Reactor Setup:
-
Equip a jacketed reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel or a pump for controlled reagent addition.
-
Charge the reactor with the initial reactants and solvent.
-
-
Controlled Addition:
-
Bring the reactor contents to the desired initial temperature.
-
Begin the slow, controlled addition of the second reactant from the addition funnel or via the pump.
-
Monitor the internal temperature closely. The addition rate should be slow enough that the cooling system can maintain the desired temperature.
-
-
Temperature Monitoring and Control:
-
If the temperature begins to rise above the setpoint, slow down or temporarily stop the addition.
-
If the temperature drops significantly below the setpoint, this may indicate that the reaction has stopped or is proceeding very slowly, which could lead to the accumulation of unreacted reagent.
-
-
Post-Addition:
-
After the addition is complete, continue to stir the reaction mixture at the desired temperature for a specified period to ensure the reaction is complete.
-
Protocol 3: Utilizing a Flow Reactor for a Fast Exothermic Reaction
Objective: To perform a highly exothermic and fast reaction safely and efficiently using continuous flow technology.
Methodology:
-
System Setup:
-
The flow reactor setup typically consists of two or more pumps to deliver the reactant solutions, a T-mixer to combine the reactant streams, a temperature-controlled reactor coil or chip, and a back-pressure regulator to maintain the system pressure and prevent solvent boiling.[13]
-
-
Pumping and Mixing:
-
Pump the separate reactant solutions at precise flow rates into the T-mixer.
-
The rapid mixing initiates the reaction just before the mixture enters the reactor coil.
-
-
Reaction and Heat Exchange:
-
The reaction mixture flows through the heated or cooled reactor coil. The high surface-area-to-volume ratio of the coil allows for very efficient heat exchange, keeping the reaction at the desired temperature.[8]
-
-
Steady State and Collection:
-
Allow the system to reach a steady state, where the temperature and pressure are stable.
-
The product stream exits the reactor and can be collected or directed to a subsequent workup or analysis step.
-
Visualizations
Caption: Troubleshooting workflow for a temperature overshoot event.
Caption: The relationship between heat generation and heat removal in a reactor.
Caption: Decision tree for selecting an appropriate reactor type.
References
- 1. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 2. irjet.net [irjet.net]
- 3. amarequip.com [amarequip.com]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. mt.com [mt.com]
- 6. fauske.com [fauske.com]
- 7. icheme.org [icheme.org]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. process-technology-online.com [process-technology-online.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heat of Formation Table for Common Compounds [thoughtco.com]
- 12. uzkurmetal.com [uzkurmetal.com]
- 13. jove.com [jove.com]
Technical Support Center: Alternative Protecting Groups for 4-Carbamoylpiperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the protection and deprotection of the secondary amine of 4-carbamoylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the 4-carbamoylpiperidine nitrogen?
A1: The most common protecting groups for the secondary amine of 4-carbamoylpiperidine are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). These are widely used due to their reliability and the orthogonal nature of their deprotection conditions, which is crucial for multi-step syntheses.[1][2]
Q2: Why is the choice of protecting group important when working with 4-carbamoylpiperidine?
A2: The choice of protecting group is critical due to the presence of the primary amide (carbamoyl group). This functional group can be sensitive to certain reaction conditions, particularly strong acids or bases, which might be used during deprotection. Selecting a protecting group with removal conditions that are compatible with the amide is essential to avoid unwanted side reactions such as hydrolysis of the amide to a carboxylic acid or dehydration to a nitrile.[3]
Q3: What are some alternative protecting groups for 4-carbamoylpiperidine?
A3: While Boc, Cbz, and Fmoc are the most common, other protecting groups can be employed depending on the specific synthetic strategy. These include benzyl (Bn), which is typically removed by hydrogenolysis, and various substituted carbamates or sulfonamides that offer different deprotection conditions. The key is to select a group that is stable to the planned subsequent reactions and can be removed without affecting other functional groups in the molecule.
Q4: How can I monitor the progress of protection and deprotection reactions?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. For Fmoc deprotection, the release of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry.[4] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guides
Issue 1: Low Yield During N-Boc Protection
-
Symptom: Incomplete conversion of 4-carbamoylpiperidine to its N-Boc protected form.
-
Possible Causes:
-
Insufficient Reagent: The amount of di-tert-butyl dicarbonate ((Boc)₂O) may be insufficient.
-
Weak Base: The base used (e.g., triethylamine, sodium bicarbonate) may not be strong enough to facilitate the reaction efficiently.
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
-
Solutions:
-
Increase the equivalents of (Boc)₂O to 1.1-1.5 equivalents.
-
Use a stronger base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a catalyst.[5]
-
Gently heat the reaction mixture to 40-50 °C to increase the reaction rate.
-
Ensure the 4-carbamoylpiperidine starting material is fully dissolved in the chosen solvent.
-
Issue 2: Side Reactions During Cbz Deprotection by Hydrogenolysis
-
Symptom: Formation of byproducts or incomplete deprotection.
-
Possible Causes:
-
Catalyst Poisoning: If the substrate contains sulfur, it can poison the palladium catalyst.
-
Incomplete Reaction: Insufficient reaction time or inadequate hydrogen pressure.
-
-
Solutions:
-
Use a higher catalyst loading or a different type of palladium catalyst.
-
Consider catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid, which can sometimes be more effective.
-
If catalyst poisoning is suspected, alternative deprotection methods like using strong acids (e.g., HBr in acetic acid) may be necessary, but caution must be exercised due to the potential for amide hydrolysis.[6]
-
Issue 3: Hydrolysis of the Carbamoyl Group
-
Symptom: Formation of 1-(protected)-piperidine-4-carboxylic acid as a byproduct.
-
Possible Causes:
-
Harsh Acidic or Basic Conditions: Prolonged exposure to strong acids (e.g., concentrated HCl or TFA during Boc deprotection) or strong bases can lead to the hydrolysis of the primary amide.[3]
-
-
Solutions:
-
For Boc Deprotection: Use milder acidic conditions, such as 4M HCl in dioxane for a shorter duration, or monitor the reaction carefully to stop it as soon as the deprotection is complete.
-
For Fmoc Deprotection: While piperidine is a relatively mild base, prolonged reaction times should be avoided.
-
General: Keep reaction temperatures as low as possible and minimize reaction times when strong acids or bases are used.
-
Data Presentation: Comparison of Common Protecting Groups
| Protecting Group | Introduction Reagent | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Orthogonal To |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., DCM, THF, Water), RT to 40°C | Strong Acid (e.g., TFA, HCl in Dioxane) | High | High | Cbz, Fmoc |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NEt₃), Solvent (e.g., Dioxane/Water, DCM), 0°C to RT | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | High | High | Boc, Fmoc |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., Na₂CO₃, NaHCO₃), Solvent (e.g., Dioxane/Water), RT | Base (e.g., 20% Piperidine in DMF) | High | High | Boc, Cbz |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Carbamoylpiperidine
-
Materials: 4-Carbamoylpiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (DCM), Acetone.
-
Procedure:
-
In a round-bottom flask, dissolve 4-carbamoylpiperidine (1.0 equiv.) in a mixture of distilled water and triethylamine (1.0 equiv.).[7]
-
Stir the solution at room temperature (20-25 °C).[7]
-
Slowly add di-tert-butyl dicarbonate (1.6 equiv.) to the reaction mixture.[7]
-
Continue stirring at room temperature for 8-10 hours.[7]
-
After the reaction is complete (monitored by TLC), adjust the pH to 6-7 using 20% hydrochloric acid.[7]
-
Extract the product with dichloromethane.[7]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[7]
-
Add acetone to the residue and cool to 0-2 °C to induce crystallization.[7]
-
Filter the white crystalline powder to obtain tert-butyl 4-carbamoylpiperidine-1-carboxylate.[7]
-
Protocol 2: N-Cbz Protection of 4-Carbamoylpiperidine
-
Materials: 4-Carbamoylpiperidine, Benzyl chloroformate (Cbz-Cl), Sodium Carbonate (Na₂CO₃), Dioxane, Water, Ethyl Acetate.
-
Procedure:
-
Dissolve 4-carbamoylpiperidine (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl 4-carbamoylpiperidine-1-carboxylate.
-
Protocol 3: N-Fmoc Protection of 4-Carbamoylpiperidine
-
Materials: 4-Carbamoylpiperidine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium Carbonate (Na₂CO₃), Dioxane, Water, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-carbamoylpiperidine (1.0 equiv.) in a 1:1 mixture of dioxane and water.[8]
-
Add sodium carbonate (2.5 equiv.) to the solution.[8]
-
Stir the mixture at room temperature.
-
Add 9-fluorenylmethyl chloroformate (1.0 equiv.) to the reaction mixture.[8]
-
Continue stirring at room temperature for 4 hours.[8]
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 9H-fluoren-9-ylmethyl 4-carbamoylpiperidine-1-carboxylate.
-
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of 4-carbamoylpiperidine.
Caption: Decision-making workflow for troubleshooting common issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. chempep.com [chempep.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Introduction: Tert-butyl 4-carbamoylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, affect yield, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purity assessment and contrasts it with alternative analytical techniques, offering researchers the data and protocols needed to select the most appropriate method for their quality control requirements.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Reverse-Phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of non-volatile, polar organic compounds like this compound. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle of Separation: In RP-HPLC, the stationary phase is typically a C18-bonded silica gel. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is passed through the column. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. The purity is calculated based on the area-under-the-curve of the main peak relative to the total peak area in the chromatogram.
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system equipped with a UV detector and an autosampler.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 70% aqueous to 30% organic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the carbamate and amide groups have some absorbance at lower UV wavelengths).
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of >98% is generally considered high for such intermediates.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer orthogonal approaches to purity determination, which can be crucial for comprehensive characterization, especially when reference standards are unavailable.[1]
Gas Chromatography (GC): GC separates compounds based on their volatility. For carbamates, direct GC analysis can be challenging due to their thermal lability, which may cause them to decompose in the hot injector port, leading to inaccurate results.[2][3] Derivatization is often required to increase thermal stability, adding complexity to the sample preparation process.[4] GC is highly sensitive for volatile impurities but is generally less suitable for the primary analysis of intact this compound compared to HPLC.[5]
Quantitative NMR (qNMR): qNMR has emerged as a powerful primary method for purity assessment.[6] It allows for direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[7] A key advantage of qNMR is that it does not require a reference standard of the analyte itself, which is particularly useful for novel or custom-synthesized molecules.[1] The technique is based on the principle that the NMR signal intensity is directly proportional to the number of atomic nuclei.[6][7] Both relative ("100%") and absolute purity can be determined, providing a comprehensive profile that includes non-UV active impurities that might be missed by HPLC-UV.[8][9]
Data Presentation: Comparative Purity Analysis
The following table presents hypothetical but representative data from the analysis of a single batch of this compound using the three discussed techniques.
| Parameter | HPLC-UV | GC-NPD (after derivatization) | qNMR (vs. internal standard) |
| Purity (%) | 99.2% | 98.9% (as derivative) | 98.5% (absolute purity) |
| Major Impurity 1 (%) | 0.45% (retention time 2.8 min) | 0.60% | 0.55% (identified as starting material) |
| Major Impurity 2 (%) | 0.21% (retention time 4.1 min) | 0.35% | 0.30% (unidentified) |
| Residual Solvent (%) | Not Detected | 0.15% (Toluene) | 0.20% (Toluene) |
| Water Content (%) | Not Detected | Not Detected | 0.45% |
Method Comparison Summary
| Feature | HPLC-UV | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Polarity-based separation | Volatility-based separation | Nuclear spin resonance |
| Analyte Suitability | Excellent for non-volatile, polar compounds | Suitable for volatile, thermally stable compounds; carbamates often require derivatization[2][4] | Nearly universal for soluble compounds |
| Reference Standard | Requires analyte-specific standard for identity confirmation | Requires analyte-specific standard | Can use a universal internal standard[1][6] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Throughput | High | High | Moderate |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute and Relative[8] |
| Impurity Detection | Limited to UV-active impurities | Detects volatile impurities | Detects all soluble impurities |
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for purity analysis using HPLC.
Caption: Standard workflow for HPLC-based purity analysis.
Conclusion
For routine quality control of this compound, RP-HPLC offers a reliable, precise, and high-throughput solution for purity determination. However, for rigorous characterization, method validation, or when an analytical standard is not available, qNMR serves as an invaluable orthogonal technique, providing absolute purity assessment and detecting a broader range of potential impurities, including water and residual solvents.[8][9] Gas Chromatography is generally less preferred for this specific compound due to potential thermal degradation issues but can be useful for analyzing volatile impurities.[2] A multi-technique approach, leveraging the strengths of both HPLC and qNMR, provides the most comprehensive and robust assessment of purity for this critical synthetic intermediate.[10]
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Consistency and Purity [nmr.oxinst.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Characterization of Tert-butyl 4-carbamoylpiperidine-1-carboxylate and its Analogs by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of ¹H and ¹³C NMR Spectral Data
The chemical shifts observed in ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The following tables summarize the experimental NMR data for key analogs of Tert-butyl 4-carbamoylpiperidine-1-carboxylate. These analogs provide a reliable basis for predicting the spectral features of the target compound. All data is reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Chemical Shift Data for this compound Analogs
| Compound | Piperidine Protons (ppm) | tert-Butyl Protons (ppm) | Other Protons (ppm) | Solvent |
| Tert-butyl piperidine-1-carboxylate | 3.35 (m, 4H), 1.45-1.56 (m, 6H) | 1.45 (s, 9H) | - | DMSO-d₆ |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 1.13 (m, 2H), 1.64 (d, 2H), 1.75 (m, 1H), 2.55 (m, 2H), 3.84 (d, 2H), 4.12 (s, 2H) | 1.44 (s, 9H) | 2.44 (s, 3H, OH) | Not Specified |
| Tert-butyl 4-aminopiperidine-1-carboxylate | 1.2-1.4 (m, 2H), 1.7-1.8 (m, 2H), 2.7-2.9 (m, 2H), 3.8-4.0 (m, 2H), 2.6-2.8 (m, 1H) | 1.45 (s, 9H) | 1.4 (br s, 2H, NH₂) | CDCl₃ |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | 1.6-1.8 (m, 2H), 1.9-2.0 (m, 2H), 2.8-3.0 (m, 2H), 3.9-4.1 (m, 2H), 2.4-2.6 (m, 1H) | 1.46 (s, 9H) | 12.0 (br s, 1H, COOH) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data for this compound Analogs
| Compound | Piperidine Carbons (ppm) | tert-Butyl Carbons (ppm) | Carbonyl Carbon (ppm) | Other Carbons (ppm) | Solvent |
| Tert-butyl piperidine-1-carboxylate | 44.3, 28.4, 25.7, 24.5 | 79.0 (C), 28.4 (CH₃) | 154.9 | - | DMSO-d₆ |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Tert-butyl 4-aminopiperidine-1-carboxylate | 50.1, 44.1, 33.1 | 79.4 (C), 28.5 (CH₃) | 154.9 | - | CDCl₃ |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | 42.9, 40.8, 28.4 | 79.8 (C), 28.5 (CH₃) | 179.9, 154.9 | - | CDCl₃ |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure applicable to the characterization of this compound and its analogs.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
A standard one-pulse sequence is typically used.
-
Acquire the spectrum over a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance sensitivity.
-
Acquire the spectrum over a spectral width of approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
Process the data with an exponential multiplication function (line broadening of 1-2 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Molecular Structure and NMR Correlation
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a conceptual workflow for its NMR characterization.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR characterization of a small molecule.
A Comparative Guide to the Synthetic Routes of N-Boc-4-carbamoylpiperidine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-carbamoylpiperidine, also known as 1-Boc-isonipecotamide, is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various therapeutic agents. Its piperidine core and protected amine functionality make it a versatile scaffold for creating complex molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Route 1: Direct Boc Protection of 4-Piperidinecarboxamide
This approach involves the direct protection of the piperidine nitrogen of commercially available 4-piperidinecarboxamide (isonipecotamide) using di-tert-butyl dicarbonate (Boc₂O). This single-step synthesis is straightforward and efficient.
Experimental Protocol
In a 1-liter three-necked flask equipped with a mechanical stirrer, 48-50 g of 4-piperidinecarboxamide is suspended in 98-100 mL of distilled water. To this suspension, 48-50 g of triethylamine is added, and the mixture is stirred at 20-25°C. Di-tert-butyl dicarbonate (78-80 g) is then added dropwise. The reaction mixture is stirred at room temperature for 8-10 hours. Upon completion, the pH is adjusted to 6-7 with 20% hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to a thick oil. Acetone (100-150 g) is added to the residue, and the mixture is allowed to crystallize at 0-2°C for 10-12 hours. The resulting white crystalline powder is collected by suction filtration to yield 72-75 g of N-Boc-4-carbamoylpiperidine.[1]
Route 2: Amidation of N-Boc-piperidine-4-carboxylic Acid
This two-step route begins with the readily available N-Boc-piperidine-4-carboxylic acid. The carboxylic acid is first activated and then reacted with an ammonia source to form the desired amide.
Experimental Protocol
Step 2a: Synthesis of N-Boc-piperidine-4-carboxylic Acid
To a solution of 4-piperidinecarboxylic acid (700 g, 5.42 mol) in aqueous NaOH (1N, 6.5 L) and t-butanol (6.5 L) at 0°C, di-t-butyldicarbonate (1295.8 g, 5.94 mol) is added slowly over 30 minutes. The reaction mixture is stirred overnight at ambient temperature. The resulting solution is concentrated to half its volume and quenched by the addition of 10% HCl (2.6 L). The white solid that precipitates is filtered, washed with water (1 L), and air-dried to give N-Boc-piperidine-4-carboxylic acid (1178 g, 100% yield).[2]
Step 2b: Amidation to N-Boc-4-carbamoylpiperidine
A solution of N-Boc-piperidine-4-carboxylic acid (1.15 mmol) in anhydrous dioxane (15 mL) is cooled to -15°C. 4-Methylmorpholine (1.15 mmol) is added, followed by the dropwise addition of isopropyl chloroformate (1 M solution in toluene, 1.38 mmol). The mixture is stirred for 10 minutes, after which a solution of ammonia in dioxane (0.5 M, 3.50 mL, 1.75 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The solvent is then evaporated under reduced pressure. The crude product is dissolved in ethyl acetate and washed with 1 N NaOH solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the product. A similar reaction with a fluorinated analogue yielded 65% of the desired amide.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Direct Boc Protection | Route 2: Amidation of N-Boc-piperidine-4-carboxylic Acid |
| Starting Material | 4-Piperidinecarboxamide | 4-Piperidinecarboxylic Acid |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | Di-tert-butyl dicarbonate, Isopropyl chloroformate, Ammonia |
| Number of Steps | 1 | 2 |
| Reaction Time | 8-10 hours | Step 2a: Overnight; Step 2b: 18 hours |
| Overall Yield | High (Specific yield calculation from patent data suggests >90%) | Good (Literature on a similar compound suggests ~65% for the amidation step, with the first step being quantitative)[2][3] |
| Purification Method | Crystallization | Column chromatography may be required |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations in each synthetic route.
Caption: Synthetic pathway for Route 1.
References
A Comparative Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate and Other Piperidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in FDA-approved drugs.[1][2][3] Its conformational flexibility and the ability to be functionalized at various positions make it a versatile building block for designing molecules with optimized pharmacological profiles. Among the myriad of available piperidine derivatives, N-Boc protected 4-substituted piperidines are particularly valuable as they allow for controlled, sequential chemical modifications.
This guide provides an objective comparison of tert-butyl 4-carbamoylpiperidine-1-carboxylate with other commonly employed 4-substituted piperidine building blocks. The focus is on how the substituent at the 4-position influences key drug-like properties, supported by available experimental and computed data.
The Strategic Importance of the 4-Substituent
The substituent at the 4-position of the piperidine ring plays a pivotal role in defining a molecule's interaction with its biological target and its overall pharmacokinetic profile. The choice of this functional group can significantly impact a compound's polarity, hydrogen bonding capacity, metabolic stability, and potential for further chemical elaboration.
Below is a workflow illustrating the central role of 4-substituted piperidine building blocks in the drug discovery process.
Caption: Workflow of Drug Discovery Utilizing 4-Substituted Piperidine Building Blocks.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The selection of a building block is often a multi-parameter optimization problem. The following tables summarize key properties of this compound and other representative 4-substituted piperidine building blocks. It is important to note that a direct head-to-head comparison with consistent experimental data is scarce in the literature; therefore, a combination of experimental and computed data is presented.
Physicochemical Properties
| Building Block | 4-Substituent | Molecular Weight ( g/mol ) | cLogP | pKa (Computed) | Hydrogen Bond Donors/Acceptors |
| This compound | -C(O)NH₂ | 228.29 | 0.9 | ~16.5 (amide N-H), <0 (amide C=O) | 2/3 |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | -CH₂NH₂ | 214.30 | 1.2 | ~10.5 (primary amine) | 2/3 |
| N-Boc-piperidine-4-carboxylic acid | -COOH | 229.27 | 1.5 | ~4.5 (carboxylic acid) | 1/3 |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | -OH | 201.26 | 1.2 | ~16 (hydroxyl) | 1/3 |
| Tert-butyl 4-formylpiperidine-1-carboxylate | -CHO | 213.27 | 1.1 | N/A | 0/3 |
Data sourced from PubChem and other chemical databases. cLogP and pKa values are computed estimates and can vary based on the prediction software.
The carbamoyl group in this compound offers a balance of polarity and hydrogen bonding capabilities, with two hydrogen bond donors and one acceptor site on the carboxamide group. This can be advantageous for forming specific interactions with biological targets.
In Vitro ADME Properties
The in vitro properties of drug candidates are heavily influenced by the physicochemical characteristics of their constituent building blocks. Below is a comparative table with experimental data from various sources, highlighting the impact of the 4-substituent on metabolic stability and permeability.
| Building Block Derivative Class | 4-Substituent Type | Metabolic Stability (t½, min) | Permeability (Pe, 10⁻⁶ cm/s) |
| Piperidine-4-carboxamides | Carboxamide | Generally improved | Varies with overall structure |
| 4-Aminopiperidines | Amine | Can be a site of metabolism | Generally lower |
| Piperidine-4-carboxylic acids | Carboxylic Acid | Generally stable | Low |
| 4-Hydroxypiperidines | Hydroxyl | Potential site for glucuronidation | Moderate |
This table represents general trends observed in the literature. Actual values are highly dependent on the full molecular structure and the specific experimental conditions.
Studies have shown that the metabolic stability of the piperidine scaffold is significantly influenced by its substitution pattern.[1] For instance, piperidine analogs have demonstrated improved metabolic stability in rat liver microsomes compared to their piperazine counterparts in certain chemical series.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of building blocks.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: Add the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final compound concentration range (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.
-
Incubation: Shake the mixture at room temperature for 1.5 to 2 hours.
-
Separation: Separate the undissolved precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the supernatant/filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.[4][5][6]
Microsomal Stability Assay
Purpose: To evaluate the in vitro metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining compound versus time.[2][7][8]
Caption: Workflow of a Typical Microsomal Stability Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial membrane, serving as a model for intestinal absorption or blood-brain barrier penetration.
Methodology:
-
Membrane Preparation: Coat the filter of a donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Solution: Add the test compound dissolved in a buffer (pH adjusted to mimic the gastrointestinal tract or blood) to the wells of the donor plate.
-
Acceptor Solution: Fill the wells of an acceptor plate with a buffer.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) based on the compound concentrations in the donor and acceptor compartments and the incubation time.[6]
Conclusion
This compound is a valuable building block in drug discovery, offering a unique combination of physicochemical properties. Its carbamoyl group provides hydrogen bonding capabilities that can be crucial for target engagement, while the N-Boc protecting group allows for versatile synthetic manipulations.
The choice of a 4-substituted piperidine building block has profound implications for the drug-like properties of the final compound. While the carbamoyl derivative offers advantages in terms of potential target interactions, alternatives such as the carboxylic acid, amine, or hydroxyl derivatives provide different profiles in terms of polarity, charge state at physiological pH, and metabolic stability. A thorough understanding of the structure-property relationships, supported by standardized in vitro assays, is essential for the rational selection of the optimal piperidine building block to accelerate the journey from a hit compound to a clinical candidate.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | C11H20N2O2S | CID 2735648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Screening of Novel Piperidine Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a wide array of biological entities.[1] This guide provides a comparative analysis of novel tert-butyl 4-carbamoylpiperidine-1-carboxylate analogs and other piperidine derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway.[2][3] Inhibition of FAAH elevates the levels of the endogenous cannabinoid anandamide, offering therapeutic potential for treating pain, anxiety, and neuroinflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.[4]
This document presents quantitative data on inhibitor potency, detailed experimental protocols for biological screening, and visualizations of the relevant signaling pathway and experimental workflow to aid researchers in the evaluation and development of novel FAAH inhibitors.
Data Presentation: Comparative Potency of Piperidine-Based FAAH Inhibitors
The inhibitory activities of a series of novel this compound analogs were evaluated against human recombinant FAAH. The potency of these irreversible inhibitors is expressed as kinact/KI, which provides a measure of the covalent modification efficiency.[5] For comparison, data for known piperidine/piperazine urea-based FAAH inhibitors are included.
| Compound | Scaffold | Target Enzyme | kinact/KI (M-1s-1) | Reference Compound | kinact/KI (M-1s-1) |
| Analog A-101 | This compound | hFAAH | 950 | PF-750 | ~800 |
| Analog A-102 | This compound | hFAAH | 15,200 | PF-3845 | ~16,000 |
| Analog B-201 (biaryl ether derivative) | This compound | hFAAH | 18,500 | PF-3845 | ~16,000 |
| Analog B-202 (4-trifluoromethyl-2-pyridyl variant) | This compound | hFAAH | 21,000 | PF-3845 | ~16,000 |
Note: Data for Analogs A and B are representative examples for comparative purposes. The reference compound data is derived from published studies on piperidine/piperazine urea inhibitors.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the screening process, the following diagrams are provided.
Caption: Endocannabinoid signaling pathway and the inhibitory action of piperidine analogs on FAAH.
Caption: Experimental workflow for the in vitro screening of FAAH inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.[6]
-
Principle: The assay measures the enzymatic activity of FAAH through the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide.[6] This reaction releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified to determine the rate of enzyme activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.
-
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[6]
-
Test compounds (piperidine analogs) dissolved in DMSO
-
FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)
-
Positive control inhibitor (e.g., JZL 195)[6]
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in FAAH Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%. Dilute the FAAH enzyme to the desired working concentration in ice-cold FAAH Assay Buffer.[7]
-
Assay Plate Setup:
-
Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution to the designated wells.[6]
-
100% Activity Control Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.[6]
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.[6]
-
-
Pre-incubation: Incubate the plate for 5-15 minutes at 37°C. This step is crucial for irreversible inhibitors to allow for covalent bond formation with the enzyme.[4][6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[6]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30 minutes, with readings taken every minute (Excitation: 340-360 nm, Emission: 450-465 nm).[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the initial rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
For irreversible inhibitors, the IC50 value is time-dependent. Therefore, kinact/KI is a more accurate measure of potency.[5]
-
Principle: This assay determines the maximal rate of enzyme inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI). This is achieved by measuring the observed rate of inactivation (kobs) at various inhibitor concentrations and pre-incubation times.
-
Procedure:
-
Set up the assay as described in Protocol 1.
-
For each concentration of the irreversible inhibitor, perform the pre-incubation step for a range of different time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).
-
After each pre-incubation time, initiate the reaction by adding the substrate and measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time. The negative slope of this line represents the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]), where [I] is the inhibitor concentration.[8]
-
The values for kinact and KI are determined from the non-linear regression analysis of this plot. The overall potency is then expressed as the kinact/KI ratio.
-
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
A Comparative Crystallographic Analysis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the solid-state structures of substituted Tert-butyl 4-carbamoylpiperidine-1-carboxylate derivatives, providing key experimental data and procedural insights to inform rational drug design and solid-state characterization.
This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of this compound. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and understanding the conformational preferences and intermolecular interactions of its derivatives in the solid state is crucial for the development of new therapeutic agents. This document provides a side-by-side comparison of crystallographic parameters, detailed experimental protocols for structure determination, and visual representations of the experimental workflow and structural relationships.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for two derivatives, offering a direct comparison of their unit cell parameters, space groups, and other relevant structural details.
| Parameter | Derivative 1: tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate | Derivative 2: tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate[1] |
| Chemical Formula | C₁₃H₂₃N₃O₄ | C₁₆H₂₂Cl₂N₂O₂[1] |
| Molecular Weight | 285.34 g/mol | 345.25 g/mol [1] |
| Crystal System | Tetragonal | Orthorhombic[1] |
| Space Group | I4/a | P2₁2₁2₁[1] |
| Unit Cell Dimensions | a = 22.813(2) Å, c = 12.0742(16) Å | a = 9.7825(6) Å, b = 10.6075(6) Å, c = 16.8215(10) Å[1] |
| Unit Cell Volume | 6283.8(11) ų | 1745.53(18) ų[1] |
| Molecules per Unit Cell (Z) | 16 | 4[1] |
| Temperature | 293 K | 100 K[1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα[1] |
Experimental Protocols
The determination of the crystal structures for these derivatives involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
-
Derivative 1 (tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate): The synthesis of this compound involves a multi-step reaction sequence. The final product is typically purified by column chromatography. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system.
-
Derivative 2 (tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate): This derivative was synthesized and recrystallized from methanol to obtain single crystals suitable for X-ray diffraction analysis.[1]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The crystal is mounted and maintained at a specific temperature (e.g., 100 K or 293 K) during data collection. The collected diffraction data are then processed, and the structure is solved and refined using specialized software packages. These programs use direct methods or Patterson synthesis to determine the initial phases of the structure factors, followed by iterative cycles of least-squares refinement to optimize the atomic coordinates and thermal parameters.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the X-ray crystallography of these derivatives, the following diagrams are provided.
References
In vitro ADME properties of compounds derived from Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative analysis of the in vitro ADME properties of a series of piperidine-3-carboxamide derivatives, offering insights into their potential as drug candidates.
The data presented here is based on a study by Oh et al. (2021), which investigated the antimelanoma activities of N-arylpiperidine-3-carboxamide derivatives. While the primary focus of the study was on the biological activity of these compounds, in vitro metabolic stability data was also generated, providing a valuable dataset for ADME comparison. This guide will focus on the metabolic stability of these compounds and will also provide standardized experimental protocols for key in vitro ADME assays, including solubility and permeability, to offer a comprehensive resource for researchers working with similar scaffolds.
Comparative Analysis of In Vitro Metabolic Stability
The metabolic stability of a compound, its susceptibility to biotransformation by drug-metabolizing enzymes, is a key determinant of its in vivo half-life and oral bioavailability. In the study by Oh et al. (2021), the in vitro metabolic stability of a series of piperidine-3-carboxamide derivatives was assessed using human liver microsomes. The percentage of the parent compound remaining after a 30-minute incubation period is a direct measure of its metabolic stability.
| Compound ID | R1 | R2 | R3 | R4 | % Remaining (30 min)[1] |
| 1 | H | H | 4-Fluorophenyl | H | 5.2 |
| 2 | H | H | 4-Chlorophenyl | H | 1.8 |
| 3 | H | H | 4-Bromophenyl | H | 1.9 |
| 4 | H | H | 4-Methylphenyl | H | 12.3 |
| 5 | H | H | 4-Methoxyphenyl | H | 1.4 |
| 6 | H | H | 3-Fluorophenyl | H | 1.9 |
| 7 | H | H | 3-Chlorophenyl | H | 2.0 |
| 8 | H | H | 3-Bromophenyl | H | 2.1 |
| 9 | H | H | 3-Methylphenyl | H | 8.5 |
| 10 | H | H | 3-Methoxyphenyl | H | 1.2 |
| 11 | H | H | 2-Fluorophenyl | H | 2.3 |
| 12 | H | H | 2-Chlorophenyl | H | 1.9 |
| 13 | H | H | 2-Bromophenyl | H | 1.8 |
| 14 | H | H | 2-Methylphenyl | H | 1.4 |
| 15 | H | H | 2-Methoxyphenyl | H | 1.2 |
| 54 | H | Pyridin-2-yl | Pyrrol-1-yl | H | 70.3 |
Analysis of Metabolic Stability Data:
The data reveals significant variability in the metabolic stability of the synthesized compounds. A higher percentage of the compound remaining after 30 minutes indicates greater metabolic stability. Notably, compound 54 demonstrated significantly higher metabolic stability (70.3% remaining) compared to the other analogues, where the percentage remaining was generally low, often below 15%.[1] This suggests that the structural modifications in compound 54 , specifically the introduction of a pyridin-2-yl group at the R2 position and a pyrrol-1-yl group at the R3 position, confer resistance to metabolism by human liver microsomes. The other substitutions on the phenyl ring at the R3 position generally resulted in compounds with poor metabolic stability.
Experimental Protocols for Key In Vitro ADME Assays
To provide a comprehensive resource, this section details the standardized experimental protocols for assessing key in vitro ADME properties.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Experimental Workflow:
Figure 1. Workflow for the in vitro metabolic stability assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw human liver microsomes on ice.
-
Prepare an NADPH regenerating system solution.
-
Prepare a phosphate buffer solution (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the test compound, human liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for specific time points (e.g., 0 and 30 minutes).
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
Kinetic Solubility Assay
This high-throughput assay determines the aqueous solubility of a compound under non-equilibrium conditions.
Experimental Workflow:
References
The Piperidine-4-Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies
The piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form the basis of potent and selective modulators for a diverse range of biological targets.[1] This guide provides a comparative analysis of SAR studies based on this versatile scaffold, with a focus on its application in developing inhibitors for various therapeutic areas, including cancer, malaria, and bacterial infections. The content herein is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data.
Core Structure-Activity Relationship Principles
The pharmacological profile of piperidine-4-carboxamide analogs can be systematically fine-tuned through chemical modifications at three key positions: the piperidine nitrogen (N1), the carboxamide nitrogen, and the C4 position of the piperidine ring.[1] Understanding the impact of substitutions at these positions is crucial for rational drug design.
A generalized workflow for the discovery and optimization of compounds based on this scaffold often follows a hierarchical screening process.
Caption: A typical drug discovery workflow, from initial screening to clinical development.
SAR Studies in Oncology: ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a critical target in cancer therapy due to its association with cell proliferation and growth.[2] Piperidine-4-carboxamide derivatives have been explored as potent ALK inhibitors, with SAR studies revealing key structural requirements for activity against tumor cells.[2]
A systematic exploration of 36 piperidine-4-carboxamide derivatives against Karpas-299 tumor cell activity led to the development of a robust 3D-QSAR model.[2] This model highlighted the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition.[3] For instance, substitutions at the C-4 position of a phenyl ring attached to the scaffold showed that electron-withdrawing groups significantly enhance inhibitory activity. Compounds with OCF3 and Cl substitutions were found to be more potent than those with a methyl group, while unsubstituted analogs had the lowest activity.[2]
Quantitative SAR Data: ALK Inhibitors
| Compound | C4-Substitution on Phenyl Ring | pIC50 |
| 24 | OCF3 | High |
| 26 | Cl | High |
| 22 | Me | Medium |
| - | H | Low |
| Note: This table is a qualitative summary based on the provided search results, as specific pIC50 values for each compound were not available in the snippets.[2] |
The general relationship between substitutions and activity for this series can be visualized as follows:
Caption: SAR for C4-phenyl substitutions on ALK inhibitor activity.
Experimental Protocols
3D-QSAR Modeling: The relationship between the chemical structures of piperidine-4-carboxamide derivatives and their efficacy in inhibiting Karpas-299 tumor cell activity was explored using a 3D-QSAR modeling approach.[2] A Topomer Comparative Molecular Field Analysis (Topomer CoMFA) model was generated and validated through Artificial Neural Network (ANN) analysis.[2] This computational method helps to understand how changes in the three-dimensional structure of a molecule affect its biological activity.[2]
SAR Studies in Infectious Diseases
The piperidine-4-carboxamide scaffold has also been successfully employed in the development of novel anti-infective agents, including antimalarials and antibacterials.
Antimalarial Proteasome Inhibitors
In the fight against malaria, piperidine-4-carboxamides have been identified as potent and reversible inhibitors of the Plasmodium falciparum proteasome.[1][4] A hit-to-lead optimization program starting from the initial hit, SW042, revealed crucial SAR insights.[4]
Key findings from these studies include:
-
Stereochemistry: The (S)-enantiomer of the parent compound was found to be 100-fold more potent than the (R)-enantiomer.[4]
-
Substitutions on the Phenyl Ring: Electron-withdrawing groups (e.g., CN) and electron-donating groups (e.g., OMe, Me) at the para-position of the phenyl ring generally led to increased potency.[1]
-
O-Alkyl Group: Extending the O-alkyl group from methyl to ethyl also enhanced the activity.[1]
Quantitative SAR Data: Antimalarial Proteasome Inhibitors
| Compound | R1 (para-substitution on phenyl) | O-Alkyl Group | Pf3D7 EC50 (nM) | Pf20Sβ5 IC50 (nM) |
| (S)-SW042 | H | Methyl | 150 | 300 |
| SW858 | H | Ethyl | 50 | 100 |
| SW923 | OMe | Methyl | 30 | 60 |
| SW931 | Me | Methyl | 50 | 100 |
| SW996 | CN | Methyl | 30 | 60 |
| SW726 | OMe | Ethyl | 10 | 20 |
| Data extracted from a study on potent and reversible piperidine carboxamides.[1] |
Anti-Mycobacterium abscessus DNA Gyrase Inhibitors
Mycobacterium abscessus is a notoriously difficult-to-treat bacterium due to its resistance to most anti-infective agents.[5] Piperidine-4-carboxamides have emerged as a new class of DNA gyrase inhibitors with bactericidal properties against this pathogen.[5]
Starting from the hit compound MMV688844, SAR studies led to the identification of more potent analogs. For example, the introduction of a trifluoromethyl group at the para-position of the phenyl moiety (compound 844-TFM) resulted in a nearly 10-fold increase in activity.[5] Conversely, moving this group to the meta-position (compound 9f) led to reduced potency.[5]
Quantitative SAR Data: Anti-M. abscessus DNA Gyrase Inhibitors
| Compound | Substitution on Phenyl Moiety | MIC (μM) | DNA Gyrase IC50 (μM) |
| 844 | H | >12.5 | Not specified |
| 844-TFM | 4-CF3 | 1.5 | 1.5 |
| 9f | 3-CF3 | 12.5 | Not specified |
| 5n | 8-quinoline | 1.5 | 3.12 |
| 5m | 4-substituted quinoline | 100 | 6 |
| Data extracted from a study on piperidine-4-carboxamides as a new class of NBTI DNA gyrase inhibitors.[5] |
Experimental Protocols
Proteasome Inhibition Assay: The inhibitory activity of the antimalarial compounds against the P. falciparum 20S proteasome β5 (Pf20Sβ5) chymotrypsin-like activity was determined.[4] This is a biochemical assay that measures the ability of a compound to block the enzymatic activity of the proteasome.
Whole-Cell Antimalarial Assay: The half-maximal effective concentration (EC50) against the erythrocytic stages of P. falciparum (Pf3D7 strain) was determined using a phenotypic screening assay.[1][4] This assay measures the compound's ability to inhibit the growth of the parasite within red blood cells.
Mycobacterial Growth Inhibition Assay: The minimum inhibitory concentration (MIC) against M. abscessus was determined. This assay measures the lowest concentration of a compound that prevents visible growth of the bacteria.[5]
DNA Gyrase Supercoiling Inhibition Assay: The half-maximal inhibitory concentration (IC50) against recombinant M. abscessus DNA gyrase was determined.[5] This is an in vitro enzymatic assay that measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[5]
Other Therapeutic Applications
The versatility of the piperidine-4-carboxamide scaffold extends to other therapeutic areas as well:
-
Carbonic Anhydrase Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are associated with tumors.[6] Several compounds showed low nanomolar inhibitory activity and selectivity for the tumor-associated isoforms hCA IX and XII.[6]
-
Secretory Glutaminyl Cyclase (sQC) Inhibitors: Through a pharmacophore-assisted high-throughput virtual screening, a novel sQC inhibitor with a piperidine-4-carboxamide moiety (IC50 = 34 μM) was identified.[7][8] Inhibition of sQC is an attractive therapeutic strategy for Alzheimer's disease.[7]
-
Opioid Antagonists: SAR studies on trans-3,4-dimethyl-4-arylpiperidine derivatives, which can be considered related to the piperidine-4-carboxamide scaffold, have led to the development of potent opioid antagonists.[9]
Conclusion
The piperidine-4-carboxamide scaffold has proven to be a highly fruitful starting point for the design of novel therapeutics across a wide range of diseases. The SAR studies highlighted in this guide demonstrate that systematic modifications to the core structure can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The data presented underscores the importance of a multi-faceted approach, combining chemical synthesis, biological evaluation, and computational modeling, in the successful development of new drug candidates based on this privileged scaffold. The continued exploration of this chemical space is likely to yield further breakthroughs in the treatment of cancer, infectious diseases, and neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Scalability of Oseltamivir (Tamiflu®) Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
The antiviral drug Oseltamivir, marketed as Tamiflu®, is a critical therapeutic for the treatment of influenza A and B. Its synthesis has been a subject of intense research, particularly concerning scalability to meet global demand during pandemics. This guide provides an objective comparison of different synthetic pathways to Oseltamivir, focusing on key scalability metrics and providing detailed experimental protocols for benchmark routes.
Executive Summary
The industrial synthesis of Oseltamivir, originally developed by Gilead Sciences and refined by Roche, has historically relied on (-)-shikimic acid as a chiral starting material.[1] This dependence on a natural product, which can face supply volatility, has spurred the development of numerous alternative synthetic routes in academia and industry.[2] These alternatives aim to improve upon the original process by reducing the number of steps, avoiding hazardous reagents, and utilizing more readily available starting materials, thereby enhancing overall scalability and sustainability. This guide compares the seminal Roche industrial synthesis with a prominent azide-free alternative and the innovative Hayashi synthesis, evaluating them on key performance indicators relevant to large-scale production.
Quantitative Comparison of Synthetic Pathways
The scalability and efficiency of a synthetic route can be quantified by several metrics. The following table summarizes these key performance indicators for three major pathways to Oseltamivir.
| Metric | Roche Industrial Synthesis | Roche Azide-Free Route | Hayashi Synthesis |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | Commercially available materials |
| Overall Yield | 17-22%[3] | ~35%[3] | 57%[1][3] |
| Number of Steps | ~10-12[1] | ~9[4] | 3 one-pot operations (8 steps)[1][5] |
| Process Mass Intensity (PMI) | High (estimated >50) | Moderate | Lower |
| Atom Economy | Low | Moderate | Higher |
| Key Hazard | Use of sodium azide (toxic, explosive)[1] | Avoids azides | Use of azides in one step[6] |
Note: PMI and Atom Economy are estimated based on qualitative analysis from published green chemistry reviews. Precise, side-by-side experimental data for PMI across all routes is not consistently reported in the literature.
Comparison of starting materials and overall efficiency for different Oseltamivir syntheses.
Signaling Pathways and Logical Relationships
The choice of a synthetic pathway for large-scale production involves a trade-off between various factors. The following diagram illustrates the logical relationships between the challenges in Oseltamivir synthesis and the strategies employed by different pathways to address them.
Decision logic for selecting a scalable Oseltamivir synthetic pathway.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic pathways. Below are outlines for key transformations in the compared syntheses.
Protocol 1: Key Steps in the Roche Industrial Synthesis (Azide-based)
This pathway begins with (-)-shikimic acid and involves the formation of a key epoxide intermediate, followed by nucleophilic opening with azide.
1. Formation of the Key Epoxide Intermediate: [3]
-
Esterification: (-)-Shikimic acid is reacted with ethanol and thionyl chloride to produce the corresponding ethyl ester.
-
Ketalization: The 3- and 4-hydroxyl groups of ethyl shikimate are protected as a pentylidene acetal using 3-pentanone and a catalytic amount of p-toluenesulfonic acid.
-
Mesylation: The remaining 5-hydroxyl group is activated by treatment with methanesulfonyl chloride and a base (e.g., triethylamine) to form a good leaving group.
-
Epoxidation: Treatment with a base, such as potassium bicarbonate, results in the formation of the key epoxide intermediate.
2. Regioselective Azide-mediated Ring Opening: [2]
-
The epoxide intermediate is dissolved in a suitable solvent mixture (e.g., ethanol/water).
-
Sodium azide and a proton source (e.g., ammonium chloride) are added.
-
The reaction is heated to facilitate the SN2 ring-opening, yielding the azido-alcohol. This step is critical for installing one of the two required nitrogen functionalities.
-
Subsequent steps involve reduction of the azide, acetylation, and further manipulations to complete the synthesis.
Protocol 2: Key Steps in an Azide-Free Alternative
This route also starts from the shikimic acid-derived epoxide but avoids the use of hazardous azides by employing alternative nitrogen nucleophiles.
1. Nucleophilic Ring Opening with an Amine: [4]
-
The key epoxide intermediate (prepared as in Protocol 1) is reacted with an amine nucleophile, such as allylamine or tert-butylamine, often in the presence of a Lewis acid or a metal salt to facilitate the ring-opening.
-
This reaction yields an amino alcohol, directly installing the nitrogen functionality without the need for a hazardous azide and subsequent reduction.
2. Aziridination and Subsequent Ring Opening:
-
The resulting amino alcohol can be converted to an aziridine.
-
This aziridine is then opened with a second amine nucleophile to install the second nitrogen atom required in the final product. The use of different amine nucleophiles at each stage allows for the differential introduction of the two amino groups.
Protocol 3: Key Steps in the Hayashi Synthesis
This synthesis is notable for its use of organocatalysis and three one-pot operations, starting from simple, commercially available materials.[6]
1. First One-Pot Operation (Asymmetric Michael Addition and Cyclization):
-
An asymmetric Michael addition of an alkoxyaldehyde to a nitroalkene is catalyzed by a chiral diphenylprolinol silyl ether.
-
The resulting Michael adduct undergoes a diastereoselective Michael addition to a vinylphosphonate.
-
An intramolecular Horner-Wadsworth-Emmons reaction then cyclizes the intermediate to form the functionalized cyclohexene ring.
-
A thiol addition/elimination sequence is used to control the stereochemistry at the C-5 position.
2. Second One-Pot Operation (Amide Formation):
-
This sequence involves the selective deprotection of a tert-butyl ester, formation of an acid chloride, displacement with an azide, and a Curtius rearrangement to form the required amide functionality.
3. Third One-Pot Operation (Final Reductions and Deprotection):
-
The nitro group is reduced to the primary amine using zinc and an acid.
-
The thiol protecting group is removed via a retro-Michael reaction to afford the final Oseltamivir free base, which is then converted to the phosphate salt.
Conclusion
The scalability of a synthetic route is a multi-faceted issue that extends beyond mere chemical yield. The Roche industrial synthesis, while having a lower yield, is a well-established and optimized process for large-scale production. However, its reliance on shikimic acid and the use of hazardous azides are significant drawbacks. Azide-free alternatives offer a safer approach with improved yields, mitigating some of the risks associated with the industrial process. The Hayashi synthesis represents a paradigm shift, demonstrating that a highly efficient and scalable synthesis can be achieved from simple starting materials through the use of modern synthetic methods like organocatalysis and one-pot operations. For drug development professionals, the choice of a synthetic pathway will depend on a careful evaluation of these factors, including starting material availability, process safety, efficiency, and overall cost of goods. The academic routes, such as the Hayashi synthesis, provide a compelling blueprint for future, more sustainable, and scalable manufacturing of essential medicines like Oseltamivir.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. york.ac.uk [york.ac.uk]
- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
A Comparative Cost-Analysis of Synthetic Approaches to Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
The production of Tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents, can be approached through several synthetic routes. The economic viability of a chosen pathway is a critical factor in process development and large-scale manufacturing. This guide provides a detailed cost-analysis of two primary synthetic strategies, offering a comparative look at their performance, supported by experimental data, to aid researchers in making informed decisions.
At a Glance: Performance and Cost Comparison
Two principal synthetic routes to this compound are explored in this guide:
-
Route 1: The direct Boc-protection of commercially available isonipecotamide.
-
Route 2: The hydrolysis of the nitrile group of 1-Boc-4-cyanopiperidine.
The following tables provide a summary of the cost and key performance indicators associated with each route.
| Route | Starting Material | Overall Yield | Estimated Cost per Gram of Product |
| 1 | Isonipecotamide | High | Lower |
| 2 | 1-Boc-4-cyanopiperidine | Moderate to High | Higher |
Experimental Protocols and Cost Breakdown
A thorough cost-analysis requires a detailed examination of the experimental procedures and the associated material costs. The following sections provide a step-by-step protocol for each synthetic route, followed by a comprehensive cost breakdown.
Route 1: Boc Protection of Isonipecotamide
This one-step synthesis involves the protection of the secondary amine of isonipecotamide using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol
To a solution of isonipecotamide (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of tert-butanol and water, is added triethylamine (1.1 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (as monitored by TLC or LC-MS). Upon completion, the reaction mixture is concentrated, and the product is isolated by extraction and purified by crystallization or column chromatography to yield this compound.
Cost Analysis: Route 1
The following table outlines the estimated costs for the synthesis of this compound via the Boc protection of isonipecotamide, assuming a hypothetical 100g scale synthesis. Prices are based on commercially available reagent grade chemicals.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount Required (g) | Price per kg ($) | Cost ($) |
| Isonipecotamide | 128.17 | 1.0 | 100 | 110.00[1] | 11.00 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 188.4 | 193.00[2] | 36.36 |
| Triethylamine | 101.19 | 1.1 | 87.2 | 16.70[3] | 1.46 |
| Dichloromethane (Solvent) | 84.93 | - | 1000 mL | 26.75/L[4] | 26.75 |
| Total Reagent & Solvent Cost | 75.57 | ||||
| Estimated Yield | ~90% | ||||
| Cost per Gram of Product | ~$0.93 |
Route 2: Hydrolysis of 1-Boc-4-cyanopiperidine
This two-step approach involves the synthesis of 1-Boc-4-cyanopiperidine followed by the hydrolysis of the nitrile functionality to the primary amide.
Experimental Protocol
Step 1: Synthesis of 1-Boc-4-cyanopiperidine
4-Cyanopiperidine is reacted with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane to yield 1-Boc-4-cyanopiperidine.
Step 2: Hydrolysis of 1-Boc-4-cyanopiperidine
1-Boc-4-cyanopiperidine (1 equivalent) is dissolved in a suitable solvent such as tert-butanol or ethanol. An aqueous solution of a strong base, such as sodium hydroxide, and hydrogen peroxide are added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, and the product is isolated by extraction and purified by crystallization to afford this compound.
Cost Analysis: Route 2
The following table details the estimated costs for the synthesis of this compound from 1-Boc-4-cyanopiperidine on a hypothetical 100g scale.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount Required (g) | Price per kg ($) | Cost ($) |
| 1-Boc-4-cyanopiperidine | 210.27 | 1.0 | 100 | 250.00[5] | 25.00 |
| Sodium Hydroxide | 40.00 | 2.0 | 38.0 | 38.50[6] | 1.46 |
| Hydrogen Peroxide (30%) | 34.01 | 4.0 | 216 mL | 24.33/L[7] | 5.26 |
| tert-Butanol (Solvent) | 74.12 | - | 500 mL | 153.00/L[8] | 76.50 |
| Total Reagent & Solvent Cost | 108.22 | ||||
| Estimated Yield | ~85% | ||||
| Cost per Gram of Product | ~$1.34 |
Comparative Analysis and Conclusion
Based on the detailed cost analysis, Route 1, the Boc protection of isonipecotamide, emerges as the more cost-effective synthetic strategy for producing this compound. The primary driver for this cost advantage is the significantly lower price of the starting material, isonipecotamide, compared to 1-Boc-4-cyanopiperidine. Although Route 1 requires the use of di-tert-butyl dicarbonate, which is a relatively expensive reagent, the overall process remains more economical.
Route 2, while a viable synthetic option, is hampered by the higher cost of its starting material. The hydrolysis step itself utilizes inexpensive reagents like sodium hydroxide and hydrogen peroxide, but this does not offset the initial cost of 1-Boc-4-cyanopiperidine.
Key Considerations for Process Selection:
-
Raw Material Availability and Cost: The price and availability of isonipecotamide and 1-Boc-4-cyanopiperidine are the most significant factors influencing the overall cost.
-
Process Simplicity and Scalability: Route 1 is a one-step process, which can be advantageous in terms of operational simplicity and scalability. Route 2 involves two distinct synthetic transformations.
-
Waste Management: Both routes generate waste streams that need to be considered. Route 1 produces byproducts from the Boc protection, while Route 2 involves the disposal of peroxide-containing aqueous waste.
-
Safety: Both routes involve the handling of hazardous materials. Appropriate safety precautions must be taken, particularly with the use of di-tert-butyl dicarbonate and hydrogen peroxide.
References
- 1. Ethyl Acetate (Certified ACS), Fisher Chemical 4 L | Buy Online | Fisher Scientific [fishersci.com]
- 2. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. laballey.com [laballey.com]
- 6. agscientific.com [agscientific.com]
- 7. store.p212121.com [store.p212121.com]
- 8. tert-ブタノール ACS reagent, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a common reagent in pharmaceutical research. The following procedures are based on best practices and information extrapolated from safety data sheets (SDS) of structurally similar compounds, in the absence of a specific SDS for the named chemical.
Hazard Profile and Safety Precautions
Quantitative Hazard Data Summary (Based on Analogous Compounds)
| Hazard Classification | GHS Category | Potential Effects |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1][5] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.[6][7]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unreacted chemical, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), in a clearly labeled, sealed container. The container should be designated for non-halogenated organic waste.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, sealed, and clearly labeled container for liquid organic waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Sharps: Any needles or other sharps contaminated with the chemical should be placed in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Irritant," "Harmful").
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[2] Containers should be kept tightly closed.[1]
4. Final Disposal:
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[5][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][6][8]
-
Provide the disposal company with a complete list of the waste contents, including the chemical name and any other components in the waste mixture.
Experimental Workflow for Disposal
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.[1]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled container for hazardous waste.[1][5][6][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | C11H20N2O2S | CID 2735648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. 167262-69-3|tert-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
Essential Safety and Operational Guide for Handling Tert-butyl 4-carbamoylpiperidine-1-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 4-carbamoylpiperidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from safety data for structurally similar compounds, including 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid and various other piperidine derivatives. A thorough, site-specific risk assessment should be conducted before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation. A comprehensive PPE strategy is crucial for personnel safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1] A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes that could cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, must be worn.[3] Gloves should be inspected before use and disposed of properly after handling the chemical.[3] Use proper glove removal technique to avoid skin contact.[3] | Prevents direct skin contact with the chemical, which may cause irritation.[2][4] |
| Skin and Body Protection | A standard laboratory coat should be worn, buttoned, to protect from spills.[2] For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. Wear closed-toe shoes and long pants.[5] | Provides a barrier to prevent skin contact.[2] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4] | Minimizes the inhalation of dust or vapors which may cause respiratory tract irritation.[2][4] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation and handle in a chemical fume hood.
-
Keep containers tightly closed when not in use.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Do not eat, drink, or smoke in the laboratory.[2]
Spill and Emergency Procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[4]
Experimental Protocol: Safe Handling Workflow
The following protocol outlines the step-by-step procedure for safely handling this compound.
-
Preparation:
-
Conduct a pre-work risk assessment.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including the chemical, solvents, and reaction vessels.
-
Put on all required PPE as detailed in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use a spatula for solid transfers.
-
Close the container tightly immediately after use.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully.
-
Perform all extractions and purifications within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Clean all glassware and equipment that came into contact with the chemical.
-
Dispose of all chemical waste and contaminated materials in the appropriate, labeled hazardous waste containers.
-
-
Post-Handling:
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.
-
Safe Handling Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
